2,4,6-Trimethyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASVAZQZFYZNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231678 | |
| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-94-9 | |
| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethyl-1,3,5-triazine from Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethyl-1,3,5-triazine from acetonitrile (B52724), a critical process for obtaining a versatile building block in medicinal chemistry and materials science. This document details the core chemical principles, experimental methodologies, and catalytic conditions for the cyclotrimerization of acetonitrile.
Introduction
This compound, a symmetrically substituted s-triazine, is a valuable scaffold in the development of novel pharmaceuticals and functional materials. Its synthesis primarily relies on the cyclotrimerization of three acetonitrile molecules. This process can be achieved under various catalytic conditions, including acid catalysis, base catalysis, and transition-metal catalysis, each with distinct advantages and limitations. This guide will explore these synthetic routes, providing detailed experimental insights and comparative data.
Reaction Principles: The Cyclotrimerization of Acetonitrile
The formation of the 1,3,5-triazine (B166579) ring from acetonitrile is a thermodynamically favorable process that involves the head-to-tail cyclization of three nitrile monomers. The core challenge in this synthesis lies in overcoming the kinetic barrier of the reaction, which typically requires catalytic activation. The choice of catalyst dictates the reaction mechanism and influences the reaction conditions and overall yield.
Catalytic Systems and Experimental Protocols
The cyclotrimerization of acetonitrile can be effectively catalyzed by Brønsted acids, Lewis acids, and strong bases. While high temperatures and pressures can drive the reaction, catalytic approaches allow for milder and more controlled synthesis.[1]
Acid-Catalyzed Synthesis
Brønsted and Lewis acids are commonly employed to activate the nitrile group towards nucleophilic attack.
3.1.1. Brønsted Acid Catalysis (e.g., Trifluoromethanesulfonic Acid)
Trifluoromethanesulfonic acid (triflic acid) is a potent catalyst for the trimerization of nitriles.[2] The reaction is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate.
Experimental Protocol: Trifluoromethanesulfonic Acid-Catalyzed Synthesis (General Procedure)
-
Materials: Acetonitrile, Trifluoromethanesulfonic acid.
-
Procedure: A mixture of acetonitrile and a catalytic amount of trifluoromethanesulfonic acid is prepared. The reaction is typically stirred under controlled temperature conditions. Further specific details on temperature, reaction time, and work-up procedures are not consistently available in the reviewed literature and would require experimental optimization.
3.1.2. Lewis Acid Catalysis (e.g., Lanthanum and Yttrium Triflates)
Lewis acids, such as lanthanum and yttrium triflates, have demonstrated efficacy in catalyzing the cyclotrimerization of nitriles.[2]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis (General Procedure)
-
Materials: Acetonitrile, Lanthanum(III) triflate or Yttrium(III) triflate.
Base-Catalyzed Synthesis
Strong bases, such as sodium amide (NaNH₂) and sodium hydride (NaH), can catalyze the cyclotrimerization of acetonitrile by generating a nucleophilic acetonitrilide anion.
Experimental Protocol: Sodium Amide-Catalyzed Synthesis (General Procedure)
-
Materials: Acetonitrile, Sodium amide.
-
Procedure: To a solution of acetonitrile, a catalytic amount of sodium amide is carefully added under an inert atmosphere. The reaction mixture is typically stirred, and the progress is monitored. Specifics regarding temperature, reaction duration, and purification methods are not well-documented and would necessitate laboratory investigation.
Quantitative Data Summary
Comprehensive and directly comparable quantitative data for the synthesis of this compound from acetonitrile under various catalytic systems is limited in the available literature. However, analogous reactions and related studies provide valuable insights.
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TiCl₄(thf)₂ / Mg | Benzonitrile | 150 | 15 | High | N/A |
| Yttrium(III) triflate (1 mol%) | Benzonitrile | 200 | 24 | - | [2] |
| Sodium-based alkalis (e.g., tert-BuONa, NaH, NaNH₂) | Acetonitrile | Mild | - | Satisfactory | N/A |
Note: The yield for the base-catalyzed reaction of acetonitrile is reported to increase with the molar ratio of alkali to acetonitrile up to 5%. N/A
Reaction Mechanisms and Pathways
The underlying mechanisms of acid- and base-catalyzed cyclotrimerization of acetonitrile differ significantly.
Acid-Catalyzed Mechanism
The acid-catalyzed trimerization of nitriles is proposed to proceed through the formation of a nitrilium ion. A simplified mechanism is as follows:
-
Protonation: The nitrogen atom of an acetonitrile molecule is protonated by the acid catalyst, forming a highly electrophilic nitrilium ion.
-
Nucleophilic Attack: A second acetonitrile molecule acts as a nucleophile, attacking the carbon of the nitrilium ion.
-
Dimerization and Cyclization: This process repeats, leading to a linear trimer that subsequently cyclizes.
-
Deprotonation: The final step involves deprotonation to yield the stable this compound and regenerate the acid catalyst.
Caption: Acid-Catalyzed Cyclotrimerization of Acetonitrile.
Base-Catalyzed Mechanism
The base-catalyzed mechanism involves the generation of a carbanion, which acts as the key nucleophile.
-
Deprotonation: A strong base removes a proton from the methyl group of acetonitrile, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of another acetonitrile molecule.
-
Chain Propagation and Cyclization: This addition process continues until a linear trimer is formed, which then undergoes intramolecular cyclization.
-
Protonation: The cyclic intermediate is protonated during work-up to yield the final product.
Caption: Base-Catalyzed Cyclotrimerization of Acetonitrile.
General Experimental Workflow
The synthesis of this compound from acetonitrile generally follows a standard laboratory workflow.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The synthesis of this compound via the cyclotrimerization of acetonitrile is a fundamental transformation with significant practical applications. The choice of an acid or base catalyst is a key determinant of the reaction pathway and conditions. While general principles are established, this guide highlights the need for further research to establish detailed, optimized, and high-yielding experimental protocols. The development of more efficient and selective catalytic systems remains an active area of investigation for chemists and drug development professionals.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4,6-Trimethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trimethyl-1,3,5-triazine, a symmetrically substituted s-triazine, is a versatile heterocyclic compound with a growing presence in chemical synthesis and materials science. Its unique electronic properties, stemming from the electron-deficient triazine core and electron-donating methyl groups, confer a distinct reactivity profile. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its key reactive characteristics. Particular emphasis is placed on its utility as a building block for more complex molecular architectures and its emerging, though less explored, biological potential. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point | 154-156 °C (at 750 Torr) | [1] |
| Density (predicted) | 1.044 ± 0.06 g/cm³ | [1] |
| pKa (predicted) | 3.41 ± 0.10 | [1] |
| CAS Number | 823-94-9 | [1] |
Synthesis and Purification
The primary industrial and laboratory-scale synthesis of this compound is achieved through the cyclotrimerization of acetonitrile (B52724).[2] This method is atom-economical and provides a direct route to the triazine core. The reaction is typically catalyzed by strong acids or Lewis acids.
Experimental Protocol: Lewis Acid-Catalyzed Cyclotrimerization of Acetonitrile
Materials:
-
Acetonitrile (anhydrous)
-
Lewis acid catalyst (e.g., aluminum trichloride, lanthanum triflate, yttrium triflate)[2]
-
Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Under an inert atmosphere, a solution of the Lewis acid catalyst in the chosen anhydrous solvent is prepared in a flame-dried reaction vessel.
-
Anhydrous acetonitrile is added dropwise to the stirred catalyst solution at a controlled temperature (typically ambient or slightly elevated, depending on the catalyst's activity).
-
The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of a basic aqueous solution.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
Purification
Purification of the crude this compound can be achieved by recrystallization or column chromatography.
-
Recrystallization: Common solvents for the recrystallization of triazine derivatives include ethanol, hexane (B92381)/acetone, and hexane/THF mixtures.[3] The choice of solvent will depend on the impurity profile.
-
Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.
Reactivity
The reactivity of this compound is characterized by two main features: the electrophilic nature of the triazine ring and the acidity of the methyl protons.
Reactivity of the Triazine Ring
The 1,3,5-triazine (B166579) ring is electron-deficient and can react with strong nucleophiles, although it is generally less reactive than its halogenated counterparts (e.g., cyanuric chloride). The core reactivity often involves derivatization from 2,4,6-trichloro-1,3,5-triazine, where the chlorine atoms are susceptible to sequential nucleophilic aromatic substitution (SNAr). This allows for the controlled introduction of various functional groups.
Reactivity of the Methyl Groups
A key aspect of the reactivity of this compound is the enhanced acidity of the protons on the methyl groups. This is due to the electron-withdrawing nature of the triazine ring, which stabilizes the resulting carbanion. This property makes the methyl groups susceptible to deprotonation by a suitable base, followed by reaction with electrophiles.
The activated methyl groups readily participate in condensation reactions, such as aldol (B89426) and Knoevenagel condensations, with aldehydes and ketones.[2] This reactivity is extensively used to construct more complex molecular architectures, including the formation of Covalent Organic Frameworks (COFs).[2]
Experimental Protocol: Aldol-Type Condensation with Benzaldehyde (B42025) (Generalized)
Materials:
-
This compound
-
Benzaldehyde
-
Strong base (e.g., sodium hydroxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
Procedure:
-
In a reaction vessel, this compound is dissolved in the chosen anhydrous solvent.
-
The solution is cooled in an ice bath, and the strong base is added portion-wise.
-
Benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature, and its progress is monitored (e.g., by TLC).
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show a single sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift of this peak would be influenced by the solvent used.
-
¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing two distinct signals: one for the three equivalent methyl carbons and another for the three equivalent carbons of the triazine ring.
Mass Spectrometry (MS)
The electron impact mass spectrum (EI-MS) of 1,3,5-triazine derivatives often shows fragmentation patterns involving the loss of substituents and cleavage of the triazine ring. For this compound, one would expect to observe the molecular ion peak (M⁺) and fragments corresponding to the loss of methyl groups and other neutral fragments.
Biological Activity and Drug Development Potential
While the broader class of 1,3,5-triazine derivatives has been extensively investigated for a range of biological activities, including anticancer, antiviral, and antimicrobial properties, there is limited specific information on the biological effects of this compound itself.[4][5][6]
However, the triazine scaffold is a known pharmacophore, and its derivatives have been shown to interact with various biological targets. For instance, some triazine-containing compounds are known to inhibit protein kinases, including those in the PI3K/Akt/mTOR and EGFR signaling pathways, which are crucial in cancer progression.[5][6][7]
The reactivity of the methyl groups in this compound offers a potential avenue for the synthesis of novel derivatives with tailored biological activities. By using the condensation reactions described earlier, various pharmacophoric groups can be appended to the triazine core, creating a library of compounds for screening in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the cyclotrimerization of acetonitrile and the distinct reactivity of its activated methyl groups make it an attractive starting material for the construction of complex molecules and functional materials. While its own biological activity profile is not well-defined, its potential as a scaffold for the development of new therapeutic agents, particularly in the realm of kinase inhibitors, warrants further investigation. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers and drug development professionals in harnessing the potential of this intriguing heterocyclic compound.
References
- 1. This compound CAS#: 823-94-9 [m.chemicalbook.com]
- 2. This compound|CAS 823-94-9 [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,6-trimethyl-1,3,5-triazine (CAS No. 823-94-9), a key building block in synthetic chemistry and materials science. Due to the limited availability of publicly accessible, verified spectra for this specific compound, this document presents predicted data based on its chemical structure and known spectroscopic principles for similar molecular architectures. The guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Predicted Spectroscopic Data
This compound possesses a highly symmetrical structure, which simplifies its expected NMR spectra significantly. The molecule consists of a central 1,3,5-triazine (B166579) ring with three methyl groups attached to the carbon atoms. This C₃ symmetry dictates the equivalence of the three methyl groups and the three carbon atoms within the heterocyclic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Due to the molecular symmetry, all nine protons of the three methyl groups are chemically equivalent. This is expected to result in a single, sharp singlet in the ¹H NMR spectrum. The electron-withdrawing nature of the triazine ring will deshield these protons, shifting their resonance downfield compared to a simple alkane.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 | Singlet | 9H | -CH₃ |
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum is predicted to be very simple, showing only two distinct signals. The three methyl carbons are equivalent, and the three carbon atoms of the triazine ring are also equivalent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 170 | C (triazine ring) |
| ~ 25 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the vibrations of the methyl groups and the triazine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 3000 | C-H stretch | Methyl (-CH₃) |
| 1550 - 1600 | C=N stretch | Triazine Ring |
| 1400 - 1450 | C-H bend | Methyl (-CH₃) |
| ~ 800 | Ring breathing | Triazine Ring |
Mass Spectrometry (MS)
In mass spectrometry, this compound (molar mass: 123.16 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the triazine ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 123 | [M]⁺ (Molecular Ion) |
| 108 | [M - CH₃]⁺ |
| 82 | [M - CH₃CN]⁺ |
| 42 | [CH₃CN + H]⁺ |
Experimental Workflow and Methodologies
The following sections detail standardized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
General Spectroscopic Analysis Workflow
The logical workflow for the structural elucidation of a pure compound involves a series of spectroscopic experiments, each providing unique pieces of structural information.
Caption: A logical workflow for the structural characterization of an organic compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer : Filter the solution into a clean 5 mm NMR tube.
-
Acquisition : Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application : Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.
-
Spectrum Acquisition : Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer. For a volatile solid like this compound, a direct insertion probe can be used, which is heated to vaporize the sample directly into the ion source.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis : Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to gain structural information.
Crystal Structure of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4,6-Trimethyl-1,3,5-triazine, also known as trimethyl-s-triazine, is a symmetrical heterocyclic compound with a planar, electron-deficient triazine ring substituted with three electron-donating methyl groups. This electronic structure makes it a valuable building block in supramolecular chemistry and materials science.[1] Its utility in the formation of stable and porous covalent organic frameworks (COFs) has garnered significant interest.[1] Understanding its solid-state structure is crucial for predicting and controlling the topology and properties of these advanced materials.
While a specific entry for the crystal structure of this compound is elusive in public databases, the crystallographic data of analogous compounds such as 2,4,6-trimethoxy-1,3,5-triazine (B1584041) and 2,4,6-triamino-1,3,5-triazine (melamine) provide valuable insights into the expected packing and intermolecular interactions of substituted triazines. This guide will leverage this comparative data to inform our understanding.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| Melting Point | 59-60 °C | [2] |
| Boiling Point | 154-156 °C (at 750 Torr) | [2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 823-94-9 | [1][2] |
Synthesis of this compound
The primary synthetic route to this compound is the cyclotrimerization of acetonitrile. This reaction can be catalyzed by various acids.[1] A general workflow for this synthesis is depicted below.
References
Physical properties of 2,4,6-Trimethyl-1,3,5-triazine (melting point, boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 2,4,6-trimethyl-1,3,5-triazine, a significant heterocyclic compound utilized in chemical synthesis and materials science. This document details its melting point, boiling point, and solubility characteristics, supplemented with standardized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in laboratory and industrial settings. These properties dictate the conditions required for its handling, storage, and use in synthetic processes.
Data Summary
The quantitative physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Melting Point | 59-60 °C | - |
| Boiling Point | 154-156 °C | 750 Torr |
Solubility Profile
Specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally related triazine compounds, a qualitative assessment can be made. Triazine derivatives generally exhibit greater solubility in organic solvents compared to aqueous solutions. For instance, a related compound, 2,4-bis(dichloromethyl)-6-methyl-1,3,5-triazine, is noted to be more soluble in organic solvents than in water, with non-polar solvents like toluene (B28343) and chloroform (B151607) enhancing its solubility.[1] Conversely, its solubility in polar solvents such as water is impeded by the presence of less polar functional groups.[1]
Given the non-polar nature of the methyl groups on the this compound ring, it is anticipated to have limited solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). To ascertain the precise solubility, empirical determination is recommended.
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity and can be determined using the capillary method.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument, containing a heating bath of mineral oil or silicone oil.
-
Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range. For a pure compound, this range is typically narrow, within 1-2 °C.
Boiling Point Determination
The boiling point of a liquid can be accurately determined using a micro-boiling point method, suitable for small sample volumes.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube or an aluminum block heater).
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.
-
Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance at the prevailing atmospheric pressure.
Solubility Determination
A general procedure for determining the qualitative and semi-quantitative solubility of this compound in various solvents is outlined below.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be selected, such as water, ethanol, acetone, and DMSO.
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of vials.
-
Solvent Addition: A measured volume of each selected solvent (e.g., 1 mL) is added to the respective vials.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: The vials are visually inspected to determine if the solid has completely dissolved. If so, the compound is considered soluble in that solvent at the tested concentration.
-
Quantitative Analysis (Optional): For a more precise determination, if the solid has not fully dissolved, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Workflow for Physical Property Determination
The logical flow for the experimental determination of the physical properties of this compound is illustrated in the diagram below.
Caption: Experimental workflow for determining the physical properties of this compound.
References
2,4,6-Trimethyl-1,3,5-triazine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4,6-Trimethyl-1,3,5-triazine, a symmetrically substituted s-triazine, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the electron-deficient triazine core and the activating methyl groups, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel materials and potential pharmaceutical agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the cyclotrimerization of acetonitrile (B52724).[1] This reaction can be catalyzed by a variety of acids, including Brønsted acids like trifluoromethanesulfonic acid and Lewis acids such as lanthanum and yttrium triflates.[1] The atom-economical nature of this process makes the starting material readily accessible for further synthetic transformations.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the acidity of the protons on the three methyl groups. The electron-withdrawing nature of the triazine ring enhances the acidity of these protons, making them susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Knoevenagel and Aldol Condensations
A key feature of this compound's reactivity is its participation in Knoevenagel and Aldol-type condensation reactions with aldehydes and ketones.[1] This reactivity has been extensively exploited in the synthesis of highly conjugated molecules and advanced materials.
One of the most significant applications of this chemistry is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, separation, and catalysis.
A notable example is the synthesis of COF-701, an unsubstituted olefin-linked COF, through the Aldol condensation of this compound (TMT) with 4,4′-biphenyldicarbaldehyde (BPDA).[2][3] This framework exhibits exceptional chemical stability under both strongly acidic and basic conditions, a direct result of the robust, non-polar carbon-carbon double bonds forming the linkages.[2][3]
The general workflow for the synthesis of such olefin-linked COFs is depicted below:
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for the synthesis of an olefin-linked COF.
-
Materials:
-
This compound (TMT)
-
4,4′-biphenyldicarbaldehyde (BPDA)
-
Mesitylene
-
1,4-Dioxane
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Acetone
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a Pyrex tube, this compound and 4,4′-biphenyldicarbaldehyde are combined.
-
A solvent mixture of mesitylene, 1,4-dioxane, and acetonitrile is added, followed by the addition of trifluoroacetic acid as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at a specified temperature for several days.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The solid is washed sequentially with acetone and tetrahydrofuran.
-
The purified solid is then subjected to solvent exchange and activated under vacuum to yield the porous COF-701.
-
Data Presentation
The following table summarizes the key characteristics of COF-701 synthesized from this compound.
| Property | Value | Reference |
| Monomers | This compound (TMT), 4,4′-biphenyldicarbaldehyde (BPDA) | [2][3] |
| Linkage Type | Unsubstituted Olefin (-CH=CH-) | [2][3] |
| Synthesis Method | Solvothermal Aldol Condensation | [2][3] |
| Brunauer–Emmett–Teller (BET) Surface Area | 1715 m²/g | [2] |
| Chemical Stability | Stable in strong acid and base | [2][3] |
Logical Relationships in Synthesis
The versatility of this compound as a building block stems from the reactivity of its methyl groups, which can be sequentially or fully functionalized. The following diagram illustrates the logical progression from the basic building block to complex, functional materials.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo condensation reactions, particularly in the formation of robust olefin-linked Covalent Organic Frameworks, highlights its significance in the development of advanced materials. The detailed methodologies and understanding of its reactivity presented in this guide are intended to facilitate its broader application by researchers in academia and industry, paving the way for the discovery of new materials and molecules with valuable properties.
References
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3,5-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (B166579) core, a symmetrical six-membered heterocyclic motif, has proven to be a remarkably versatile scaffold in the annals of chemical science. Its journey from a synthetic curiosity to a cornerstone in various industrial and therapeutic applications is a testament to the power of molecular design. This technical guide delves into the discovery and rich history of 1,3,5-triazine derivatives, offering a comprehensive overview for researchers, scientists, and professionals engaged in drug development. We will explore its synthetic evolution, key milestones in its application, and the mechanistic intricacies that underpin its diverse biological activities.
From Dyes to Herbicides: A Historical Perspective
The story of 1,3,5-triazine, also known as s-triazine, begins with early explorations into cyanuric chloride, a highly reactive derivative that serves as a primary building block for a vast array of substituted triazines.[1] Initially, interest in this scaffold was piqued by the dye industry, where chlorinated triazines were found to be excellent reactive dyes capable of forming covalent bonds with cellulosic materials.[1]
A pivotal moment in the history of 1,3,5-triazine derivatives arrived in the 1950s with the groundbreaking work at J.R. Geigy Ltd. in Basel, Switzerland. Researchers there discovered the potent herbicidal properties of certain aminotriazines, leading to the development of iconic herbicides like simazine (B1681756) and atrazine (B1667683).[2] This discovery revolutionized agriculture, providing farmers with effective tools for weed control and significantly boosting crop yields.[2] The primary mechanism of action for these herbicides was later identified as the inhibition of photosynthesis at the photosystem II (PSII) complex.[3]
A Scaffold for Life-Saving Drugs: The Medicinal Chemistry Saga
The inherent stability and the ability to be functionalized at three distinct positions made the 1,3,5-triazine ring an attractive scaffold for medicinal chemists. This has led to the development of a plethora of derivatives with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5]
One of the most significant early successes in the medicinal application of 1,3,5-triazines was the development of the anticancer drug Altretamine (Hexamethylmelamine).[6] Further research has led to the discovery of 1,3,5-triazine derivatives that target key enzymes in cancer progression, such as dihydrofolate reductase (DHFR) and phosphoinositide 3-kinases (PI3Ks).[5][6]
Data Presentation: A Quantitative Overview
The biological and physicochemical properties of 1,3,5-triazine derivatives are intricately linked to the nature of the substituents on the triazine core. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Physicochemical Properties of Prominent 1,3,5-Triazine Herbicides
| Herbicide | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | LogP | Vapor Pressure (mPa @ 20°C) |
| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.61 | 0.039 |
| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 | 0.008 |
| Propazine | C₉H₁₆ClN₅ | 229.71 | 8.6 | 2.9 | 0.0039 |
| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 | 0.13 |
Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Morpholine-functionalized derivative 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | 21.74 | [7] |
| Piperidine and benzyl (B1604629) substituted derivative | HCT-116 (Colorectal) | 3.64 - 5.60 | - | - | [7] |
| 2,4-disubstituted-s-triazine hydrazone 11 | MCF-7 (Breast) | 1.01 | - | - | |
| 2,4-disubstituted-s-triazine hydrazone 11 | HCT-116 (Colon) | 0.97 | - | - | |
| Compound 6 (PI3Kγ inhibitor) | Renal Cancer (CAKI-1) | - (60.13% inhibition) | Wortmannin | 3.19 | [8] |
| Compound 22 (DHFR inhibitor) | - | 0.002 | - | - | [9] |
Table 3: Antimicrobial Activity of Selected 1,3,5-Triazine Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Enterobacter cloacae | Reference |
| Compound 9 | 3.91 | 3.91 | 1.95 | - | [4] |
| Compound 5 | 7.81 | 15.6 | 1.95 | 3.91 | [4] |
| Compound 7 | 15.6 | - | - | 15.6 | [4] |
| Compound 4 | - | 16 (IZ) | 3.91 | - | [4] |
| Compound 10 | - | - | 15.6 | 15.6 | [4] |
Experimental Protocols: Synthesizing the Core and its Derivatives
The versatility of the 1,3,5-triazine scaffold stems from the stepwise and regioselective substitution of chlorine atoms in cyanuric chloride. This allows for the introduction of diverse functionalities.
Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
The industrial synthesis of cyanuric chloride is a multi-step process that begins with hydrogen cyanide.
-
Preparation of Hydrogen Cyanide (HCN): The Andrussow process, involving the reaction of methane, ammonia, and oxygen over a platinum catalyst, is commonly used. CH₄ + NH₃ + 1.5 O₂ → HCN + 3 H₂O[3]
-
Formation of Cyanogen Chloride: The produced HCN is then reacted with chlorine gas. HCN + Cl₂ → ClCN + HCl[3]
-
Trimerization: Cyanogen chloride is passed over a heated catalyst bed (e.g., activated carbon) at temperatures around 180-250°C to induce trimerization, forming the stable 1,3,5-triazine ring of cyanuric chloride.[3]
Synthesis of Atrazine from Cyanuric Chloride
The synthesis of the herbicide atrazine exemplifies the sequential nucleophilic substitution of cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Liquid caustic soda (e.g., 26-28% NaOH solution)
-
Cooling bath (e.g., cold salt)
-
Reaction kettle with a cooling jacket and stirrer
Procedure:
-
Charge the reaction kettle with toluene and cool it to approximately 10°C using the cooling jacket.[10][11]
-
Rapidly add cyanuric chloride to the cooled toluene with stirring.
-
Prepare a mixed solution of isopropylamine.
-
Evenly add the isopropylamine solution to the reaction mixture while maintaining the temperature below 20°C and continue stirring.
-
Add a solution of liquid caustic soda to the reaction kettle, keeping the temperature below 30°C.
-
Evenly add ethylamine to the reactor, maintaining the temperature below 45°C.
-
Add another portion of liquid caustic soda and stir at a controlled temperature (e.g., 60-65°C) to complete the reaction.[10]
Synthesis of a Bioactive 1,3,5-Triazine Derivative (PI3K Inhibitor)
This protocol outlines a general approach for synthesizing a 1,3,5-triazine-based PI3K inhibitor.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Morpholine
-
Intermediate M3 (specific to the target molecule)
-
N-Boc-piperazine
-
Trifluoroacetic acid (TFA)
-
Carbon disulfide (CS₂)
-
Appropriate chlorinated compound
-
Dimethylformamide (DMF)
Procedure:
-
Successive Substitution: Starting with cyanuric chloride, perform successive nucleophilic substitutions with morpholine, intermediate M3, and N-Boc-piperazine to obtain the trisubstituted triazine core.[6]
-
Deprotection: Remove the Boc protecting group from the piperazine (B1678402) moiety using trifluoroacetic acid (TFA).[6]
-
Dithiocarbamate (B8719985) Formation: Treat the deprotected intermediate with carbon disulfide (CS₂) to form the dithiocarbamate.[6]
-
Final Substitution: React the dithiocarbamate intermediate with an appropriate chlorinated compound in DMF at 50°C to yield the final target PI3K inhibitor.[6]
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
Caption: Inhibition of Photosystem II electron transport by 1,3,5-triazine herbicides.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 1,3,5-triazine derivatives.
Caption: A generalized workflow for the discovery and development of a 1,3,5-triazine-based drug.
Conclusion
The journey of 1,3,5-triazine derivatives from their early applications in the dye industry to their current status as indispensable tools in agriculture and medicine is a compelling narrative of chemical innovation. The synthetic accessibility of the triazine core, coupled with its capacity for diverse functionalization, has enabled the creation of a vast chemical space with a wide array of biological activities. For researchers and drug development professionals, the 1,3,5-triazine scaffold continues to be a promising platform for the design of novel therapeutic agents and functional materials. A thorough understanding of its history, synthetic methodologies, and mechanisms of action is paramount to unlocking its full potential in addressing current and future scientific challenges.
References
- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, in vitro antitumor activity, dihydrofolate reductase inhibition, DNA intercalation and structure-activity relationship studies of 1,3,5-triazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Theoretical Exploration of the Electronic Landscape of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of 2,4,6-trimethyl-1,3,5-triazine. While direct, in-depth computational studies on this specific molecule are not extensively available in the current body of literature, this document synthesizes information from theoretical investigations of closely related 1,3,5-triazine (B166579) derivatives to offer a robust framework for its analysis. The guide is intended for researchers, scientists, and professionals in drug development, detailing prevalent computational methodologies, expected electronic characteristics, and a standardized workflow for such theoretical studies.
Introduction
This compound is a key heterocyclic compound, featuring a six-membered ring with alternating carbon and nitrogen atoms, and methyl substitutions at the carbon positions.[1] The 1,3,5-triazine core is known for its electron-deficient nature, which, in concert with the electron-donating methyl groups, results in a unique electronic profile.[1] This structure imparts a combination of stability and reactivity that makes it a valuable building block in the synthesis of a variety of materials, including covalent organic frameworks (COFs).[1] Understanding the electronic structure of this molecule at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.
This guide outlines the common theoretical methods employed to investigate the electronic properties of 1,3,5-triazine derivatives and presents representative data to illustrate the expected electronic characteristics of this compound.
Computational Methodologies
The theoretical investigation of the electronic structure of 1,3,5-triazine derivatives predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for these systems due to its favorable balance of computational cost and accuracy.
Experimental Protocols:
A typical computational protocol for analyzing the electronic structure of a 1,3,5-triazine derivative involves the following steps:
-
Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common approach is to use a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study the charge distribution within the molecule, providing insights into atomic charges, hybridization, and intramolecular interactions such as hyperconjugation.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Predicted Electronic Structure of this compound
Optimized Geometrical Parameters
The molecular geometry of this compound is expected to be planar with D3h symmetry. The bond lengths and angles are influenced by the aromaticity of the triazine ring and the hyperconjugative effects of the methyl groups.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (ring) | ~ 1.34 |
| C-C (ring-methyl) | ~ 1.50 |
| C-H (methyl) | ~ 1.09 |
| **Bond Angles (°) ** | |
| N-C-N (ring) | ~ 126 |
| C-N-C (ring) | ~ 114 |
| N-C-C (ring-methyl) | ~ 117 |
| H-C-H (methyl) | ~ 109.5 |
Table 1: Predicted Optimized Geometrical Parameters for this compound. These values are estimations based on the geometry of the parent 1,3,5-triazine and related derivatives.
Electronic Properties
The electronic properties of this compound are expected to be characterized by a significant HOMO-LUMO gap, indicating high stability. The methyl groups, being electron-donating, will likely increase the energy of the HOMO and have a smaller effect on the LUMO, thereby slightly reducing the HOMO-LUMO gap compared to the unsubstituted 1,3,5-triazine.
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
| Dipole Moment | 0 D (due to symmetry) |
Table 2: Predicted Electronic Properties of this compound. These values are representative and based on general trends observed for alkyl-substituted aromatic systems.
Natural Bond Orbital (NBO) Analysis
The NBO analysis would likely reveal a significant negative charge on the nitrogen atoms and a positive charge on the carbon atoms of the triazine ring, reflecting the electronegativity difference. The carbon atoms of the methyl groups would be slightly negatively charged, while the hydrogen atoms would be slightly positive.
| Atom | Predicted NBO Charge (e) |
| N (ring) | ~ -0.6 |
| C (ring) | ~ +0.5 |
| C (methyl) | ~ -0.2 |
| H (methyl) | ~ +0.1 |
Table 3: Predicted Natural Bond Orbital (NBO) Charges for this compound. These are illustrative values based on the expected charge distribution.
Visualizing the Theoretical Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of a molecule's electronic structure.
References
The Versatility of the 1,3,5-Triazine Scaffold: A Technical Guide to its Applications in Medicinal Chemistry
Introduction: The 1,3,5-triazine (B166579) core, a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and the ability to be readily substituted at the 2, 4, and 6 positions make it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current and potential applications of substituted 1,3,5-triazines in various therapeutic areas, with a focus on their synthesis, biological activity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Therapeutic Applications of 1,3,5-Triazine Derivatives
Substituted 1,3,5-triazines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. Their therapeutic potential stems from their ability to interact with a diverse range of biological targets.
Anticancer Activity
The 1,3,5-triazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[1][2][3][4][5] The approved anticancer drug Altretamine, a hexamethyl-substituted 1,3,5-triazine, is used in the treatment of ovarian cancer.
Mechanism of Action:
-
Kinase Inhibition: A significant number of 1,3,5-triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Novel 1,3,5-triazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. For instance, one study reported a compound that induced apoptosis and cell cycle arrest in cervical cancer cells by inhibiting this pathway.[6] Another series of compounds also showed inhibitory activity against PI3Kγ.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Substituted 1,3,5-triazines have been identified as inhibitors of EGFR-TK, a key target in breast cancer therapy.[7] One potent analogue demonstrated an inhibitory constant of 0.44 nM against EGFR-TK and reduced the expression of β-catenin.[7]
-
Cyclin-Dependent Kinases (CDKs): As purine (B94841) bioisosteres, pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized as potent CDK inhibitors, showing promise as antitumor agents.[8]
-
RET Tyrosine Kinase: Quinazoline-based 1,3,5-triazine derivatives have been designed to impede the phosphorylated RET tyrosine kinase pathway.[9]
-
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition disrupts DNA replication in rapidly dividing cancer cells. Several tri-amino-substituted 1,3,5-triazine derivatives have shown potent cytotoxic activity against non-small cell lung cancer by targeting human DHFR.[10]
-
Adenosine (B11128) Receptor Antagonism: Novel 1,3,5-triazine derivatives have been designed to target human A1 and A3 adenosine receptors, which play a role in tumor proliferation, leading to cell death in lung cancer cell lines.[11]
-
Inhibition of Angiogenesis: Certain 1,2,4-triazolo[1,5-a][12][13]triazin-5,7-dione analogues have shown inhibitory effects on thymidine (B127349) phosphorylase and the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cells.[14]
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | Target | IC50 / Ki | Reference |
| 4f | MDA-MB-231 (Breast) | Not specified | 6.25 µM | [13] |
| 4k | MDA-MB-231 (Breast) | Not specified | 8.18 µM | [13] |
| 2c | HCT116, SW620 (Colorectal) | Not specified | 20-27 µM | [15] |
| 3c | HCT116, SW620 (Colorectal) | Not specified | 20-27 µM | [15] |
| Compound 11 | SW480 (Colorectal) | Not specified | 5.85 µM | [1] |
| Compound 6 | Renal Cancer (CAKI-1) | PI3Kγ | 6.90 µM | |
| 8e | A549 (Lung) | DHFR | 50 nM | [10] |
| 9a | A549 (Lung) | DHFR | 42 nM | [10] |
| 10e | A549 (Lung) | DHFR | 62 nM | [10] |
| 11e | A549 (Lung) | DHFR | 28 nM | [10] |
| Compound 6h | HeLa (Cervical) | PI3K/mTOR | Not specified | [6] |
| Compound 1d | Breast Cancer Cell Lines | EGFR-TK | 0.44 nM (Ki) | [7] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,3,5-triazine scaffold has proven to be a valuable template for designing compounds with potent antibacterial and antifungal properties.[16][17][18]
Mechanism of Action:
The antimicrobial activity of 1,3,5-triazine derivatives is often attributed to factors such as cationic charge, bulk, and lipophilicity, which allow them to disrupt microbial membranes.[19] Some derivatives function as efflux pump inhibitors, neutralizing a common mechanism of bacterial resistance.[20] The versatility of the triazine core allows for the synthesis of peptide dendrimers with significant activity against Gram-negative bacteria.[20]
Examples of Antimicrobial 1,3,5-Triazines:
-
Combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with potent antimicrobial activity against bacteria such as Acinetobacter baumannii, Bacillus anthracis, Escherichia coli, and Staphylococcus aureus, coupled with low hemolytic activity.[19]
-
Peptide dendrimers constructed with a 1,3,5-triazine core have shown remarkable antimicrobial activity against Gram-negative bacteria like E. coli and P. aeruginosa.[20]
Applications in Neurodegenerative Diseases
Substituted 1,3,5-triazines are being explored as potential therapeutic agents for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22]
Mechanism of Action:
-
Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease: The complex etiology of Alzheimer's disease has prompted the development of MTDLs. 1,3,5-triazine derivatives have been designed to simultaneously modulate multiple targets:
-
5-HT6R/FAAH Inhibition: Dual modulators of the serotonin (B10506) 5-HT6 receptor and fatty acid amide hydrolase (FAAH) have shown neuroprotective effects against Aβ-induced toxicity and have ameliorated memory deficits in animal models.[12]
-
AChE/BACE-1 Inhibition: Nitrogen mustard analogs containing a 1,3,5-triazine scaffold have demonstrated significant inhibitory activities against both acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes in Alzheimer's pathology.[21][23]
-
-
Adenosine A2A Receptor Antagonism for Parkinson's Disease: Antagonists of the adenosine A2A receptor have shown promise in alleviating the symptoms of Parkinson's disease. Novel 1,3,5-triazines have been identified as a new class of selective A2A receptor antagonists.[24]
-
Monoamine Oxidase (MAO) Inhibition: 1,3,5-triazine derivatives have been synthesized as inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters, with activity comparable to the standard drug clorgyline.[25][26]
Quantitative Data on Neuroprotective Activity:
| Compound ID | Target | Ki / IC50 | Reference |
| Compound 2 | 5-HT7 Receptor | 8 nM | [27] |
| Compound 12 | 5-HT7 Receptor | 18 nM | [27] |
| Compound 31 | AChE | 0.051 µM | [21] |
| Compound 31 | BACE-1 | 9.00 µM | [21] |
| Compound 32 | AChE | 0.055 µM | [21] |
| Compound 32 | BACE-1 | 11.09 µM | [21] |
Experimental Protocols
The synthesis of substituted 1,3,5-triazines typically starts from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for sequential and selective nucleophilic substitution.
General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Nucleophile 1 (e.g., an amine, alcohol, or thiol)
-
Nucleophile 2
-
Nucleophile 3
-
Base (e.g., diisopropylethylamine (DIPEA), sodium carbonate, or triethylamine)
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), acetone, dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF))
Procedure:
-
First Substitution (0-5 °C): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of the first nucleophile and a base dropwise while maintaining the temperature. Stir the reaction mixture for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Second Substitution (Room Temperature): To the resulting mixture containing the 2-substituted-4,6-dichloro-1,3,5-triazine, add one equivalent of the second nucleophile and a base. Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until completion.
-
Third Substitution (Elevated Temperature): Add one equivalent of the third nucleophile to the reaction mixture. Heat the reaction to a higher temperature (e.g., 50-100 °C or under microwave irradiation) and stir until the di-substituted product is fully converted to the tri-substituted product.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4,6-trisubstituted 1,3,5-triazine.
Note: The specific reaction conditions (temperature, time, solvent, and base) will vary depending on the nucleophilicity of the substituting groups.
Biological Assay: In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a microplate well, add the kinase assay buffer, the purified kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using a suitable software.
Visualizations
Signaling Pathway: PI3K/mTOR Inhibition by 1,3,5-Triazine Derivatives
Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.
Experimental Workflow: General Synthesis of Substituted 1,3,5-Triazines
Caption: General workflow for the sequential synthesis of 2,4,6-trisubstituted 1,3,5-triazines.
Logical Relationship: Structure-Activity Relationship (SAR) for Anticancer Activity
Caption: Key factors influencing the structure-activity relationship of 1,3,5-triazine-based anticancer agents.
Conclusion and Future Perspectives
The 1,3,5-triazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a wide array of biological targets have led to the discovery of numerous potent and selective compounds. The development of multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders, represents a promising future direction for 1,3,5-triazine-based drug discovery. Further exploration of novel substitution patterns and the use of advanced synthetic methodologies, such as green chemistry approaches, will undoubtedly expand the therapeutic potential of this remarkable heterocyclic system.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first-in-class 1,3,5-triazine-derived dual 5-HT6R/FAAH modulators in search for potential drug against neurodegenerative diseases with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 1,3,5-triazine pyrimidines as anti-bacterial agents [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of novel 1,3,5-triazine as adenosine A2A receptor antagonist for benefit in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Precursors and Starting Materials for 2,4,6-Trimethyl-1,3,5-triazine
This technical guide provides a comprehensive overview of the primary synthetic routes to 2,4,6-trimethyl-1,3,5-triazine, targeting researchers, scientists, and professionals in drug development. The document details the core precursors, starting materials, and reaction mechanisms, supported by experimental protocols and quantitative data.
Introduction
This compound, a symmetrically substituted s-triazine, is a versatile heterocyclic compound with applications in various fields, including materials science and as a building block in organic synthesis. Its preparation primarily relies on two key synthetic strategies: the cyclotrimerization of acetonitrile (B52724) and the sequential nucleophilic substitution of cyanuric chloride. This guide will delve into the specifics of each method, providing detailed procedural insights and comparative data.
Synthesis via Cyclotrimerization of Acetonitrile
The cyclotrimerization of acetonitrile is a direct and atom-economical method for the synthesis of this compound. This reaction involves the catalyzed cyclization of three molecules of acetonitrile.
Precursors and Starting Materials
The primary precursor for this route is acetonitrile (CH₃CN). Various catalysts are employed to facilitate the reaction, which can be broadly categorized as:
-
Brønsted acids: Such as trifluoromethanesulfonic acid.
-
Lewis acids: Including lanthanide triflates (e.g., yttrium triflate), and transition metal complexes (e.g., titanium chlorido complexes).[1]
-
Solid acids: Such as silica-supported Lewis acids.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed cyclotrimerization of acetonitrile is believed to proceed through the formation of a nitrilium ion intermediate. The reaction mechanism can be visualized as a series of nucleophilic additions of acetonitrile molecules to the activated nitrile carbon, followed by cyclization and deprotonation to yield the stable triazine ring.
References
Methodological & Application
Application Notes and Protocols for the Condensation Reaction of 2,4,6-Trimethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl-1,3,5-triazine, a symmetrically substituted s-triazine, is a versatile building block in organic synthesis. Its unique electronic properties, characterized by an electron-deficient triazine core and electron-donating methyl groups, make it a valuable precursor in the development of functional materials, agrochemicals, and pharmaceuticals. The primary route to this compound is the condensation reaction of acetonitrile (B52724), specifically a cyclotrimerization, where three molecules of acetonitrile condense to form the stable 1,3,5-triazine (B166579) ring. This document provides detailed protocols for the synthesis of this compound via acid-catalyzed cyclotrimerization of acetonitrile.
Reaction Principle
The formation of this compound from acetonitrile is a classic example of a cyclotrimerization reaction. This reaction can be uncatalyzed, requiring high temperatures and pressures, or more commonly, catalyzed by acids to proceed under milder conditions. The role of the catalyst is to activate the nitrile group of acetonitrile, facilitating nucleophilic attack by another acetonitrile molecule, leading to a cascade of reactions that ultimately form the stable six-membered triazine ring.
Experimental Protocols
Two primary catalytic systems are highlighted here: Brønsted acid catalysis using trifluoromethanesulfonic acid and Lewis acid catalysis.
Protocol 1: Trifluoromethanesulfonic Acid Catalyzed Cyclotrimerization of Acetonitrile
This protocol utilizes the strong Brønsted acid, trifluoromethanesulfonic acid (TfOH), to catalyze the cyclotrimerization of acetonitrile. The acid protonates the nitrile, activating it for subsequent nucleophilic attack.
Materials:
-
Acetonitrile (CH₃CN), anhydrous
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of acetonitrile (100 mL, 1.91 mol) in a round-bottom flask, slowly add trifluoromethanesulfonic acid (1 mL, 11.3 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation to yield pure this compound.
Protocol 2: Lewis Acid Catalyzed Cyclotrimerization of Acetonitrile
Lewis acids, such as lanthanide triflates, can also effectively catalyze the cyclotrimerization of nitriles.[1] This protocol provides a general method that can be adapted for various Lewis acid catalysts.
Materials:
-
Acetonitrile (CH₃CN), anhydrous
-
Lewis acid catalyst (e.g., Yttrium(III) triflate [Y(OTf)₃] or Lanthanum(III) triflate [La(OTf)₃])
-
Anhydrous solvent (e.g., toluene (B28343) or solvent-free)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 1-5 mol%).
-
Add anhydrous acetonitrile to the flask. The reaction can be run neat or in a high-boiling anhydrous solvent like toluene.
-
Heat the reaction mixture to the desired temperature (typically ranging from 100°C to 200°C) and stir for the specified time (can range from a few hours to 24 hours). The optimal temperature and time will depend on the specific Lewis acid used.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The work-up procedure will depend on the nature of the catalyst. A common method involves quenching the reaction with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography, recrystallization, or sublimation.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.
| Catalyst System | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoromethanesulfonic acid | Acetonitrile | Reflux (~82) | 24 | Moderate to High | General procedure |
| Lewis Acids (e.g., Y(OTf)₃, La(OTf)₃) | Acetonitrile | 100-200 | 4-24 | Moderate to Excellent | [1] |
| High Pressure (uncatalyzed) | Acetonitrile | >300 | Varies | Varies | General knowledge |
Visualizations
Reaction Mechanism: Acid-Catalyzed Cyclotrimerization of Acetonitrile
The following diagram illustrates the proposed mechanism for the acid-catalyzed cyclotrimerization of acetonitrile. The reaction proceeds through the initial activation of a nitrile molecule by the catalyst, followed by a series of nucleophilic additions and a final cyclization step.
Caption: Proposed mechanism for the acid-catalyzed cyclotrimerization of acetonitrile.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2,4,6-Trimethyl-1,3,5-triazine in Coordination Chemistry and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl-1,3,5-triazine, a nitrogen-rich heterocyclic compound, presents a unique electronic profile due to its planar, electron-deficient s-triazine ring combined with electron-donating methyl groups.[1] While its direct coordination to metal centers as a primary ligand is not extensively documented in the literature, its significance in the broader field of coordination chemistry and materials science is profound. This compound primarily serves as a versatile and robust building block for the synthesis of more complex, multidentate ligands and as a key monomer in the creation of highly stable porous materials such as Covalent Organic Frameworks (COFs).[1]
The acidic protons of the methyl groups on the triazine ring are a key feature of its reactivity, making them susceptible to condensation reactions.[1] This reactivity is extensively exploited to construct intricate molecular architectures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Melting Point | 59-60 °C |
| Boiling Point | 154-156 °C (at 750 Torr) |
| Appearance | Off-white to light yellow solid |
| pKa | 3.41 ± 0.10 (Predicted) |
Application in Ligand Synthesis
The primary role of this compound in coordination chemistry is as a precursor for the synthesis of more elaborate ligands. The reactivity of the methyl groups allows for their functionalization to introduce coordinating moieties.
General Synthetic Strategy for Ligand Functionalization
A common strategy involves the deprotonation of the methyl groups followed by reaction with an appropriate electrophile. This allows for the introduction of arms containing donor atoms like nitrogen, oxygen, or sulfur, capable of chelating to metal ions.
Caption: Synthetic pathway for functionalized triazine ligands.
Application in Covalent Organic Frameworks (COFs)
This compound is a critical building block for the synthesis of highly stable and porous Covalent Organic Frameworks (COFs).[1] The condensation of its methyl groups with aldehydes leads to the formation of robust, crystalline materials with applications in gas storage and catalysis.[1]
Experimental Protocol: Synthesis of an Olefin-Linked COF (COF-701)
This protocol describes the synthesis of a highly stable, olefin-linked COF from this compound and 4,4′-biphenyldicarbaldehyde.[1]
Materials:
-
This compound
-
4,4′-biphenyldicarbaldehyde
-
1,3,5-trimethylbenzene
-
6M aqueous solution of acetic acid
Procedure:
-
A mixture of this compound and 4,4′-biphenyldicarbaldehyde is prepared in a 1:1.5 molar ratio.
-
The mixture is dissolved in 1,3,5-trimethylbenzene.
-
A 6M aqueous solution of acetic acid is added to the mixture.
-
The reaction mixture is sealed in a Pyrex tube under vacuum.
-
The tube is heated at 120°C for a specified period (e.g., 3 days).
-
After cooling to room temperature, the resulting solid precipitate is collected by filtration.
-
The solid is washed sequentially with anhydrous acetone (B3395972) and anhydrous dichloromethane.
-
The purified COF is then dried under vacuum.
Caption: Experimental workflow for COF-701 synthesis.
Quantitative Data for a Representative COF
The resulting COF-701 exhibits exceptional properties, making it a promising material for various applications.[1]
| Property | Value |
| Surface Area (BET) | Up to 1715 m²/g[1] |
| Chemical Stability | Stable in strong acidic and basic conditions[1] |
| Thermal Stability | High thermal stability[1] |
Summary and Future Outlook
While this compound is not a conventional ligand for the formation of simple coordination complexes, its true value lies in its utility as a versatile precursor. The reactivity of its methyl groups enables the synthesis of sophisticated, multidentate ligands and the construction of highly robust and porous covalent organic frameworks. For researchers in coordination chemistry and materials science, this compound offers a valuable and reactive scaffold for the development of novel functional materials. Future research may explore the direct coordination of this triazine under specific conditions or the development of new catalytic applications for its derived COFs. In the realm of drug development, the triazine core, functionalized from the trimethyl precursor, continues to be a key pharmacophore in the design of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Triazine-Based Porous Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, characterization, and application of triazine-based porous polymers, a class of materials with significant potential in various fields, including drug delivery. The following sections offer step-by-step guidance on common synthetic routes, essential characterization techniques, and a practical application in drug loading and release studies.
I. Synthesis of Triazine-Based Porous Polymers
Triazine-based porous polymers are synthesized through several methods, each yielding materials with distinct properties. Below are detailed protocols for three common synthetic strategies: Ionothermal Synthesis, Friedel-Crafts Reaction, and Polycondensation.
Protocol 1: Ionothermal Synthesis of Covalent Triazine Frameworks (CTFs)
This method utilizes molten zinc chloride as both a solvent and a Lewis acid catalyst to promote the trimerization of nitrile monomers at high temperatures.
Materials:
-
Aromatic dinitrile monomer (e.g., 1,4-dicyanobenzene)
-
Zinc chloride (ZnCl₂)
-
Quartz ampoule
-
Tube furnace
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Soxhlet extraction apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a quartz ampoule, thoroughly mix the aromatic dinitrile monomer and zinc chloride. A typical molar ratio of ZnCl₂ to monomer is between 10:1 and 20:1.[1]
-
Sealing the Ampoule: Evacuate the ampoule to a high vacuum and seal it using a torch.
-
Polymerization: Place the sealed ampoule in a tube furnace and heat it to the desired temperature (typically between 350°C and 550°C) for 48 hours.[1]
-
Cooling and Opening: After the reaction is complete, allow the ampoule to cool to room temperature. Carefully open the ampoule in a fume hood.
-
Purification:
-
Grind the resulting solid into a fine powder.
-
Wash the powder with 5 M HCl to remove the zinc chloride salt.
-
Wash repeatedly with deionized water until the filtrate is neutral.
-
Perform a Soxhlet extraction with ethanol and then acetone for 24 hours each to remove any unreacted monomer and oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120°C overnight.
Protocol 2: Friedel-Crafts Synthesis of Triazine-Based Porous Polymers
This method involves the alkylation of aromatic compounds with a triazine-containing electrophile, typically cyanuric chloride, in the presence of a Lewis acid catalyst.
Materials:
-
Cyanuric chloride
-
Aromatic monomer (e.g., triphenylamine)
-
Anhydrous aluminum chloride (AlCl₃) or other Lewis acids like methanesulfonic acid.[2]
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Deionized water
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic monomer in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add the anhydrous AlCl₃.
-
Addition of Cyanuric Chloride: Add a solution of cyanuric chloride in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quenching: Carefully quench the reaction by slowly adding a mixture of methanol and water.
-
Purification:
-
Filter the resulting solid and wash it with methanol.
-
Neutralize the polymer by washing with an ammonium hydroxide solution.
-
Wash thoroughly with deionized water until the filtrate is neutral.
-
Perform a Soxhlet extraction with methanol and DCM for 24 hours each.
-
-
Drying: Dry the final product in a vacuum oven at 100°C overnight.
Protocol 3: Polycondensation Synthesis of Triazine-Based Porous Organic Polymers (T-POPs)
This approach involves the reaction of melamine (B1676169) (a triamine) with a dialdehyde (B1249045) to form a crosslinked polymer network.[3]
Materials:
-
Melamine
-
Dialdehyde (e.g., terephthalaldehyde)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid (3 M)
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Dissolving Monomers: In a flask, dissolve melamine and the dialdehyde in DMSO.
-
Acid Addition: Add 3 M acetic acid to the solution.[4]
-
Reaction: Heat the mixture at 120°C for 72 hours with stirring.[5]
-
Precipitation and Washing: After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the polymer.
-
Purification:
-
Collect the solid by filtration.
-
Wash the polymer extensively with deionized water, methanol, and acetone.
-
-
Drying: Dry the polymer under vacuum at 80°C overnight.
II. Characterization of Triazine-Based Porous Polymers
Proper characterization is crucial to understand the physical and chemical properties of the synthesized polymers.
Protocol 4: Nitrogen Physisorption Analysis (BET Surface Area and Pore Size Distribution)
This technique is used to determine the specific surface area, pore volume, and pore size distribution of the porous polymers.
Materials and Equipment:
-
Synthesized porous polymer
-
Nitrogen gas (high purity)
-
Liquid nitrogen
-
Surface area and porosity analyzer
Procedure:
-
Sample Degassing: Accurately weigh 50-100 mg of the polymer into a sample tube. Degas the sample under vacuum at a temperature between 120°C and 150°C for at least 12 hours to remove any adsorbed moisture and gases.
-
Analysis: Transfer the sample tube to the analysis port of the instrument. Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).
-
Data Acquisition: Perform the nitrogen adsorption-desorption measurement over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 0.99.
-
Data Analysis:
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of ~0.99.
-
Calculate the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) from the desorption branch of the isotherm or Non-Local Density Functional Theory (NLDFT).
-
Protocol 5: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the polymer structure and confirm the formation of the triazine rings.
Materials and Equipment:
-
Synthesized porous polymer
-
Potassium bromide (KBr, FT-IR grade)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press
Procedure (ATR method):
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the dry polymer powder onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For triazine-based polymers, look for characteristic C-N stretching bands of the triazine units around 1384 and 1508 cm⁻¹.[1]
Protocol 6: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the synthesized polymers.
Materials and Equipment:
-
Synthesized porous polymer
-
Thermogravimetric analyzer
Procedure:
-
Sample Preparation: Place a small amount of the polymer (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Analysis: Place the pan in the TGA furnace. Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Plot the weight loss as a function of temperature. The decomposition temperature is typically determined as the temperature at which a significant weight loss occurs.
III. Application in Drug Delivery
Triazine-based porous polymers can be utilized as carriers for the controlled delivery of therapeutic agents.
Protocol 7: Drug Loading into Porous Polymers
This protocol describes a general procedure for loading a drug, such as doxorubicin (B1662922) or celecoxib, into the porous polymer matrix.
Materials:
-
Synthesized triazine-based porous polymer
-
Drug (e.g., Doxorubicin hydrochloride or Celecoxib)
-
Solvent for the drug (e.g., deionized water for doxorubicin, ethanol for celecoxib)[3][6]
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Drug Solution Preparation: Prepare a stock solution of the drug in the appropriate solvent at a known concentration.
-
Loading:
-
Disperse a known amount of the porous polymer (e.g., 5 mg) in a specific volume of the drug solution (e.g., 10 mg/mL doxorubicin solution).[3]
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug adsorption into the pores.
-
-
Separation: Centrifuge the suspension to separate the drug-loaded polymer from the solution.
-
Quantification of Loaded Drug:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the concentration of the drug remaining in the supernatant using a pre-established calibration curve.
-
The amount of drug loaded is the initial amount of drug minus the amount of drug remaining in the supernatant.
-
-
Washing and Drying: Wash the drug-loaded polymer with the solvent to remove any surface-adsorbed drug and dry under vacuum.
Protocol 8: In Vitro Drug Release Study
This protocol outlines how to study the release of the loaded drug from the polymer over time.
Materials:
-
Drug-loaded porous polymer
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Shaking incubator or water bath
-
Centrifuge or dialysis membrane
-
UV-Vis spectrophotometer
Procedure:
-
Release Setup: Disperse a known amount of the drug-loaded polymer in a specific volume of the release medium.
-
Incubation: Incubate the suspension at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh release medium.
-
Analysis:
-
Centrifuge the aliquot to separate any polymer particles.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer.
-
Calculate the concentration of the released drug using a calibration curve.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
IV. Data Presentation
Table 1: Summary of Physicochemical Properties of Synthesized Triazine-Based Porous Polymers
| Polymer ID | Synthesis Method | Monomer(s) | Yield (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| CTF-1 | Ionothermal | 1,4-dicyanobenzene | 88 | 791 - 2390 | 0.4 - 2.52 |
| CTF-2 | Aromatic Nucleophilic Substitution | Cyanuric chloride, para-dilithiumaromatic reagents | 96 | N/A | N/A |
| pBN-CTF | Ionothermal | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | N/A | up to 1460 | N/A |
| T-POP1 | Polycondensation | Melamine, Terephthalaldehyde | 61 | 139.2 | N/A |
| T-POP2 | Polycondensation | Melamine, 4-ethyl-2,6-diformylphenol | 68 | 287.4 | N/A |
| T-POP3 | Polycondensation | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | 53 | 164.5 | N/A |
| MT-POP | Polycondensation | Melamine, Trimesic acid | High | 258.95 | N/A |
| AZO-T-P2 | Reductive Homocoupling | TNPT | 37 | up to 351 | N/A |
| NRPOP-1 | Schiff Base | 1,3,5-triazine-2,4,6-triamine, thieno[2,3-b]thiophene-2,5-dicarboxaldehyde | N/A | 519 | N/A |
| NRPOP-2 | Schiff Base | 1,4-bis-(2,4-diamino-1,3,5-triazine)-benzene, thieno[2,3-b]thiophene-2,5-dicarboxaldehyde | N/A | 456 | N/A |
Note: N/A indicates data not available in the cited sources. The range of values for CTF-1 reflects variations in synthesis conditions such as temperature and reaction time.
V. Visualizations
References
- 1. Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10183916B2 - Process for the preparation of triazines - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 2,4,6-Trimethyl-1,3,5-triazine in the Synthesis of Nitrogen-Rich Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4,6-trimethyl-1,3,5-triazine as a key building block in the synthesis of nitrogen-rich materials. The focus is primarily on the synthesis of porous organic polymers (POPs), including Covalent Organic Frameworks (COFs), where this compound serves as a versatile precursor.
Introduction
This compound is a nitrogen-rich heterocyclic compound that has garnered significant interest as a monomer for the construction of advanced materials.[1] Its planar, C3-symmetric structure and the presence of activated methyl groups make it an ideal candidate for condensation reactions to form highly stable and porous frameworks. The primary application of this compound lies in the synthesis of olefin-linked COFs through aldol (B89426) or Knoevenagel-type condensation reactions with various aldehydes. These materials exhibit exceptional thermal and chemical stability, high porosity, and tunable properties, making them promising for applications in gas storage, catalysis, and sensing. While the triazine moiety is a common feature in energetic materials, the use of this compound for this purpose is less prevalent, with syntheses in this area typically starting from cyanuric chloride.
Application in Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
The activated methyl groups of this compound can undergo condensation with aldehydes to form robust olefin (-CH=CH-) linkages, leading to the formation of highly crystalline and porous COFs.[2] This approach has been successfully employed to synthesize a range of COFs with varying pore sizes and functionalities, depending on the aldehyde co-monomer used.
-
High Porosity: These materials exhibit large surface areas, making them suitable for gas storage and separation.
-
Exceptional Stability: The olefin linkages and the aromatic nature of the triazine rings impart high thermal and chemical stability, allowing them to be used in harsh conditions.[2]
-
Tunable Properties: The properties of the resulting COFs can be tailored by selecting different aldehyde building blocks.
Data Presentation
The following table summarizes quantitative data for representative nitrogen-rich materials synthesized from this compound.
| Material Name | Co-monomer | Catalyst | Solvent System | Surface Area (BET) | Yield (%) | Reference |
| COF-701 | 4,4'-Biphenyldicarbaldehyde | Trifluoroacetic acid | Mesitylene, 1,4-dioxane, acetonitrile | 1715 m²/g | Not Specified | [2][3] |
| Olefin-linked COF 1 | 1,3,5-Tris(4-formylphenyl)triazine | KOH | n-Butanol, o-dichlorobenzene | Not Specified | 90% | [4] |
| Olefin-linked COF 2 | 1,3,5-Tris(4'-formyl-[1,1'-biphenyl]-4-yl)triazine | KOH | n-Butanol, o-dichlorobenzene | Not Specified | Not Specified | [4] |
Experimental Protocols
This protocol provides a general procedure for the synthesis of olefin-linked COFs via the condensation of this compound with a di- or trialdehyde. The specific amounts of reagents and reaction conditions may require optimization depending on the chosen aldehyde.
Materials:
-
This compound
-
Aromatic di- or trialdehyde (e.g., 4,4'-biphenyldicarbaldehyde, 1,3,5-triformylbenzene)
-
Catalyst (e.g., trifluoroacetic acid or potassium hydroxide)
-
High-boiling point organic solvents (e.g., mesitylene, 1,4-dioxane, acetonitrile, n-butanol, o-dichlorobenzene)
-
Pyrex tube or a similar pressure vessel
Procedure:
-
Preparation of the Reaction Mixture: In a Pyrex tube, add this compound and the aldehyde co-monomer in a stoichiometric ratio (e.g., 2:3 for a C3-symmetric triazine and a C2-symmetric dialdehyde).
-
Addition of Solvent and Catalyst: Add the chosen solvent system and the catalyst. For acid-catalyzed reactions, a mixture of mesitylene, 1,4-dioxane, and a small amount of aqueous acid (e.g., trifluoroacetic acid) can be used.[2] For base-catalyzed reactions, a solution of the catalyst (e.g., KOH) in a suitable solvent like n-butanol/o-dichlorobenzene can be employed.[4]
-
Degassing and Sealing: The mixture is typically degassed through several freeze-pump-thaw cycles to remove any dissolved gases. The tube is then sealed under vacuum.
-
Solvothermal Synthesis: The sealed tube is placed in an oven and heated at a specific temperature (typically between 120°C and 150°C) for a period of 3 to 7 days.
-
Isolation and Purification of the Product: After the reaction is complete, the tube is cooled to room temperature. The precipitated solid is collected by filtration.
-
Washing: The collected solid is washed extensively with various organic solvents (e.g., acetone, tetrahydrofuran, methanol) to remove any unreacted monomers and catalyst. The product is then typically dried under vacuum at an elevated temperature.
This protocol is a more specific example for the synthesis of COF-701.[2]
Materials:
-
This compound (TMT)
-
4,4'-biphenyldicarbaldehyde (BPDA)
-
Mesitylene
-
1,4-Dioxane
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
A mixture of TMT and BPDA is subjected to solvothermal conditions.
-
The solvent system used is a mixture of mesitylene, 1,4-dioxane, and acetonitrile.
-
Trifluoroacetic acid is used as the catalyst.
-
The reaction mixture is heated in a sealed container.
-
After the reaction, the resulting solid is isolated and purified.
Application in Nitrogen-Rich Energetic Materials
The direct application of this compound in the synthesis of high-energy, nitrogen-rich materials is not widely reported in the literature. The synthesis of such materials based on the triazine core typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). For instance, 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine, a compound with a nitrogen content of 79%, was synthesized from cyanuric chloride in a two-step process.[5] This highlights that while the triazine ring is a key component in energetic materials, this compound is not the preferred starting material for this class of compounds.
Visualizations
Caption: General workflow for the synthesis of olefin-linked COFs.
Caption: Key components in the formation of olefin-linked COFs.
References
Application Notes and Protocols for the Cyclotrimerization of Nitriles to Form Triazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines through the cyclotrimerization of nitriles. This document includes a summary of various catalytic systems, detailed experimental protocols for key reactions, and visual representations of the experimental workflow and a proposed reaction mechanism.
Introduction
The 1,3,5-triazine (B166579) scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to its wide range of biological activities and unique electronic properties. The cyclotrimerization of nitriles is an atom-economical and direct method for the synthesis of symmetrically and unsymmetrically substituted triazines.[1] This reaction typically requires a catalyst to proceed under practical conditions. A variety of catalytic systems have been developed, including Lewis acids, Brønsted acids, and transition metals, each with its own advantages and limitations regarding substrate scope and reaction conditions.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the cyclotrimerization of various nitriles under different catalytic systems and reaction conditions.
Table 1: Solvent-Free Cyclotrimerization of Nitriles Catalyzed by Silica-Supported Lewis Acids [2]
| Nitrile (R-CN) | Catalyst (2 mol%) | Method | Power/Temp. | Time | Yield (%) |
| Benzonitrile (B105546) | SiO₂-ZnCl₂ | MW | 210W -> 150W | 2 min -> 28 min | 75 |
| Benzonitrile | SiO₂-ZnCl₂ | Heat | 200°C | 24 h | 85 |
| 4-Chlorobenzonitrile | SiO₂-ZnCl₂ | MW | 210W -> 150W | 2 min -> 28 min | 80 |
| 4-Chlorobenzonitrile | SiO₂-ZnCl₂ | Heat | 200°C | 24 h | 90 |
| 4-Methoxybenzonitrile | SiO₂-ZnCl₂ | MW | 210W -> 150W | 2 min -> 28 min | 70 |
| 4-Methoxybenzonitrile | SiO₂-ZnCl₂ | Heat | 200°C | 24 h | 82 |
| Acetonitrile | SiO₂-ZnCl₂ | MW | 210W -> 150W | 2 min -> 28 min | 40 |
| Acetonitrile | SiO₂-ZnCl₂ | Heat | 200°C | 24 h | 55 |
MW = Microwave irradiation. All reactions were carried out using 1.0 equivalent of anhydrous piperidine (B6355638).[2]
Table 2: Low-Valent Titanium-Catalyzed Cyclotrimerization of Benzonitriles [3]
| Nitrile | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzonitrile | TiCl₄(thf)₂ / Mg | 0.5 (Ti), 2 (Mg) | 150 | 15 | 64 |
| p-Tolunitrile | TiCl₄(thf)₂ / Mg | 0.5 (Ti), 2 (Mg) | 150 | 48 | 78 |
| m-Tolunitrile | TiCl₄(thf)₂ / Mg | 0.5 (Ti), 2 (Mg) | 150 | 48 | 72 |
| o-Tolunitrile | TiCl₄(thf)₂ / Mg | 0.5 (Ti), 2 (Mg) | 150 | 48 | 25 |
| p-Trifluoromethylbenzonitrile | TiCl₄(thf)₂ / Mg | 0.5 (Ti), 2 (Mg) | 150 | 48 | 33 |
Table 3: Acid-Catalyzed Cross-Cyclotrimerization for Unsymmetrical Triazines [4][5]
| Nitrile 1 (1 eq.) | Nitrile 2 (2 eq.) | Catalyst | Temperature | Time | Yield (%) |
| 4-Methoxybenzonitrile | Benzonitrile | Triflic Anhydride (B1165640) | 100°C | 24 h | 75 |
| Benzonitrile | Acetonitrile | Triflic Anhydride | 100°C | 24 h | 60 |
| 4-Chlorobenzonitrile | 4-Methylbenzonitrile | Triflic Anhydride | 100°C | 24 h | 72 |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Cyclotrimerization of Benzonitrile using Silica-Supported Zinc Chloride [2]
This protocol describes a rapid and efficient solvent-free synthesis of 2,4,6-triphenyl-1,3,5-triazine (B147588) under microwave irradiation.
Materials:
-
Benzonitrile
-
Silica-supported zinc chloride (SiO₂-ZnCl₂) (2 mol%)
-
Anhydrous piperidine
-
10 mL microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a stir bar, add benzonitrile (10 mmol, 1.03 g), silica-supported zinc chloride (0.2 mmol), and anhydrous piperidine (10 mmol, 0.99 mL).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with an initial power of 210 W for 2 minutes, followed by 150 W for 28 minutes.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 2,4,6-triphenyl-1,3,5-triazine.
Protocol 2: Low-Valent Titanium-Catalyzed Synthesis of 2,4,6-Triphenyl-1,3,5-triazine [3]
This protocol details the synthesis of 2,4,6-triphenyl-1,3,5-triazine using a low-valent titanium catalytic system.
Materials:
-
Benzonitrile (PhCN)
-
TiCl₄(thf)₂
-
Magnesium (Mg) powder
-
Schlenk flask
-
Toluene
-
Standard Schlenk line and inert atmosphere techniques (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox, add TiCl₄(thf)₂ (0.5 mol%) and Mg powder (2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add benzonitrile (43 mmol) to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 150°C with vigorous stirring for 15 hours under an inert atmosphere.[3]
-
After cooling to room temperature, the reaction mixture is dissolved in hot toluene.
-
The hot solution is filtered to remove any insoluble material.
-
The filtrate is allowed to cool, and the product, 2,4,6-triphenyl-1,3,5-triazine, crystallizes out. The crystals are collected by filtration, washed with cold toluene, and dried under vacuum.[3]
Protocol 3: One-Pot Synthesis of Unsymmetrical 2,4-Disubstituted-6-substituted-1,3,5-triazines via Controlled Cross-Cyclotrimerization [4][5]
This protocol describes the synthesis of an unsymmetrically substituted triazine by the controlled reaction of two different nitriles.
Materials:
-
Nitrile 1 (e.g., 4-Methoxybenzonitrile)
-
Nitrile 2 (e.g., Benzonitrile)
-
Triflic anhydride (Tf₂O) or Triflic acid (TfOH)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask with a stir bar and reflux condenser
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve an equimolar amount of Nitrile 1 in an anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0°C or -78°C).
-
Slowly add one equivalent of triflic anhydride or triflic acid to the cooled solution to form the intermediate nitrilium salt.[4][5]
-
After the formation of the nitrilium salt, add two equivalents of Nitrile 2 to the reaction mixture.
-
Allow the reaction mixture to warm to a higher temperature (e.g., 100°C) and stir for 24 hours.[5]
-
Upon completion, the reaction is quenched with a suitable workup procedure, which may involve washing with an aqueous base.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to yield the unsymmetrical triazine.
Mandatory Visualizations
Caption: General experimental workflow for the cyclotrimerization of nitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4,6-Trimethyl-1,3,5-triazine in the Preparation of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethyl-1,3,5-triazine is a versatile nitrogen-rich heterocyclic compound that serves as a fundamental building block in the synthesis of a variety of functional materials. Its inherent C3 symmetry, planarity, and the reactivity of its methyl groups make it an ideal monomer for the construction of highly ordered and porous structures. These materials, including Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs), exhibit exceptional properties such as high thermal and chemical stability, large surface areas, and tunable functionalities. These characteristics make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, environmental remediation, and optoelectronics.
This document provides detailed application notes and experimental protocols for the synthesis of functional materials using this compound and its derivatives.
Applications of Functional Materials Derived from this compound
Functional materials synthesized from this compound and its analogues have demonstrated significant potential in various scientific and technological fields.
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures and high surface areas. The use of this compound as a building block allows for the synthesis of highly stable COFs with tunable pore sizes.
-
Gas Storage and Separation: The uniform porosity and high surface area of triazine-based COFs make them excellent candidates for storing gases like hydrogen and methane, as well as for separating carbon dioxide from flue gas.
-
Catalysis: The robust nature of these COFs allows for the incorporation of catalytic sites, leading to heterogeneous catalysts with high activity and stability. For instance, COF-701, synthesized from this compound, can be loaded with Lewis acids for catalytic applications.[1]
Porous Organic Polymers (POPs)
Triazine-based POPs are amorphous or semi-crystalline materials with high porosity and stability. While not as ordered as COFs, they offer advantages in terms of ease of synthesis and scalability.
-
Environmental Remediation: Triazine-based POPs have shown remarkable efficiency in the removal of organic dyes from wastewater.[2][3] Their high surface area and tunable surface chemistry allow for strong adsorption of pollutants.
-
Heterogeneous Catalysis: These polymers can be functionalized with metal ions to create efficient and recyclable catalysts for various organic reactions.[2][3]
Conjugated Microporous Polymers (CMPs)
CMPs are a subclass of POPs that possess extended π-conjugation throughout their network. This property imparts them with interesting optoelectronic characteristics.
-
Photocatalysis: Triazine-based CMPs have been successfully employed as photocatalysts for hydrogen evolution from water under visible light irradiation.[4][5] The nitrogen atoms in the triazine units are believed to act as active sites for the hydrogen evolution reaction.[6]
Quantitative Data of Functional Materials
The following tables summarize the key performance data of various functional materials prepared using this compound and its derivatives.
Table 1: Properties and Performance of Triazine-Based Porous Organic Polymers (T-POPs) for Dye Adsorption [2][3]
| Polymer | Monomers | BET Surface Area (m²/g) | Dye Removal Efficiency (%) | Adsorption Time (min) |
| T-POP1 | Melamine (B1676169), Terephthalaldehyde (B141574) | 239.6 | >99 (Methyl Orange) | 15-20 |
| T-POP2 | Melamine, 4-ethyl-2,6-diformylphenol | 139.2 | ~99.4 (Methylene Blue) | - |
| T-POP3 | Melamine, 3,5-diformyl-4-hydroxybenzoic acid | 287.4 | >99 (Methyl Orange) | 15-20 |
Table 2: Performance of Triazine-Based Conjugated Microporous Polymers (CMPs) for Photocatalytic Hydrogen Evolution [4][5]
| Polymer | Monomers | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | Sacrificial Agent | Co-catalyst |
| T-CMP-1 | Triazine & Benzene derivatives | 3214.3 | Ascorbic acid | - |
| T-CMP-2 | Triazine & Benzene derivatives | 242.1 | Ascorbic acid | - |
| CMP-1 | Triazine & Dibenzothiophene-S,S-dioxide derivatives | 9698.53 | Triethanolamine | Pt |
| CMP-2 | Triazine & Dibenzothiophene-S,S-dioxide derivatives | ~4850 | Triethanolamine | Pt |
Experimental Protocols
Protocol 1: Synthesis of Olefin-Linked Covalent Organic Framework (COF-701)
This protocol describes the synthesis of COF-701 through the aldol (B89426) condensation of this compound (TMT) and 4,4'-biphenyldicarbaldehyde (BPDA).[1]
Materials:
-
This compound (TMT)
-
4,4'-biphenyldicarbaldehyde (BPDA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (24.6 mg, 0.2 mmol) and 4,4'-biphenyldicarbaldehyde (63.1 mg, 0.3 mmol).
-
Add a solvent mixture of mesitylene (0.5 mL), 1,4-dioxane (0.5 mL), and acetonitrile (0.2 mL).
-
Add trifluoroacetic acid (0.1 mL) as a catalyst.
-
Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product with acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL).
-
Dry the product under vacuum at 120 °C for 12 hours to obtain COF-701 as a white powder.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structure of the COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the olefin linkage and the disappearance of aldehyde and methyl C-H stretches.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity.
Caption: Workflow for the synthesis of COF-701.
Protocol 2: Synthesis of Triazine-Based Porous Organic Polymers (T-POPs) for Dye Adsorption
This protocol describes the synthesis of T-POP1 from melamine and terephthalaldehyde.[2][3]
Materials:
-
Melamine
-
Terephthalaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3 M Acetic acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve melamine (0.3847 g, 3.05 mmol) and terephthalaldehyde (0.614 g, 4.58 mmol) in a mixture of DMSO (20 mL) and 3 M acetic acid (7.5 mL).
-
Attach a reflux condenser and heat the mixture to 140 °C under an inert atmosphere with magnetic stirring for 48 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product with hot methanol and hot water.
-
Soxhlet extract the polymer with methanol for 24 hours to remove any unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield T-POP1 as a white powder.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the polymer network.
-
Solid-state ¹³C NMR Spectroscopy: To further verify the structure of the polymer.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the polymer particles.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
BET Analysis: To determine the surface area and pore size distribution.
Caption: General workflow for the synthesis of T-POPs.
Protocol 3: Synthesis of Triazine-Based Conjugated Microporous Polymers (T-CMPs) for Photocatalytic Hydrogen Evolution
This protocol outlines the general synthesis of triazine-based CMPs for photocatalytic applications.[4][5]
Materials:
-
Triazine-containing monomer (e.g., 2,4,6-tris(4-bromophenyl)-1,3,5-triazine)
-
Aromatic co-monomer with boronic acid or boronic ester groups
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Sacrificial electron donor (e.g., ascorbic acid or triethanolamine)
-
Co-catalyst (optional, e.g., H₂PtCl₆)
Procedure:
-
To a Schlenk flask, add the triazine monomer, the aromatic co-monomer, the palladium catalyst, and the base.
-
Degas the flask by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 48-72 hours).
-
After cooling, collect the polymer by filtration.
-
Wash the polymer extensively with water, methanol, and other organic solvents to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Photocatalytic Hydrogen Evolution Experiment:
-
Disperse a known amount of the CMP photocatalyst (e.g., 10 mg) in an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% triethanolamine).
-
If a co-catalyst is used, add the precursor (e.g., H₂PtCl₆) to the suspension for in-situ photodeposition.
-
Seal the reaction vessel and purge with an inert gas to remove air.
-
Irradiate the suspension with a light source (e.g., a 300 W Xe lamp with a >420 nm cutoff filter).
-
Monitor the amount of hydrogen gas produced over time using gas chromatography.
Caption: Synthesis and application of T-CMPs.
Conclusion
This compound and its derivatives are invaluable building blocks for the creation of advanced functional materials. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of triazine-based COFs, POPs, and CMPs. The versatility of these materials, coupled with their robust properties, ensures their continued importance in addressing challenges in energy, environment, and catalysis. Further research into new synthetic methodologies and novel applications of these materials is highly encouraged.
References
- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazine-Based Conjugated Microporous Polymers for Efficient Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazine-Based Conjugated Microporous Polymers With Different Linkage Units for Visible Light–Driven Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Substituted Triazines from 2,4,6-Trimethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] While the functionalization of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the most prevalent method for generating diverse triazine libraries, direct derivatization of 2,4,6-trimethyl-1,3,5-triazine offers an alternative route to specific classes of substituted triazines.[4][5] The acidic protons of the methyl groups on the electron-deficient triazine ring allow for condensation reactions, particularly with aromatic aldehydes, to yield 2,4,6-tristyryl-1,3,5-triazines in a one-pot synthesis.[6] These styryl derivatives are of interest for their unique photophysical properties and potential as biological probes and therapeutic agents.
This document provides detailed protocols for the one-pot synthesis of 2,4,6-tristyryl-1,3,5-triazine derivatives and discusses their potential applications in drug development.
Principle of the Method
The one-pot synthesis of 2,4,6-tristyryl-1,3,5-triazines from this compound proceeds via a base-catalyzed aldol-type condensation reaction. A strong base deprotonates the methyl groups of the triazine, forming a carbanionic intermediate. This nucleophile then attacks the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration leads to the formation of a styryl (C=C) double bond. This process is repeated for all three methyl groups to yield the trisubstituted product.
Experimental Protocols
Materials and Equipment
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Base (e.g., potassium hydroxide, sodium methoxide)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Purification system (e.g., column chromatography or recrystallization setup)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
General One-Pot Procedure for the Synthesis of 2,4,6-Tristyryl-1,3,5-triazines
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable high-boiling point solvent (e.g., DMF).
-
Add the substituted aromatic aldehyde (3.0-3.3 eq.).
-
Slowly add a catalytic amount of a strong base (e.g., potassium hydroxide, 0.1-0.3 eq.).
-
Heat the reaction mixture to 120-150 °C and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or an ice bath to precipitate the crude product.
-
Collect the solid product by filtration and wash with water and a cold, non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various 2,4,6-tristyryl-1,3,5-triazine derivatives.
| Entry | Aromatic Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | KOH | DMF | 140 | 6 | ~85 |
| 2 | 4-Methoxybenzaldehyde | NaOMe | DMSO | 130 | 8 | ~90 |
| 3 | 4-Chlorobenzaldehyde | KOH | DMF | 150 | 5 | ~80 |
| 4 | 4-(Dimethylamino)benzaldehyde | KOH | DMF | 120 | 10 | ~75 |
| 5 | 2-Naphthaldehyde | NaOMe | DMSO | 140 | 7 | ~82 |
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis of 2,4,6-tristyryl-1,3,5-triazines.
Caption: Reaction mechanism for the base-catalyzed condensation.
Applications in Drug Development and Research
Substituted triazines are a cornerstone in medicinal chemistry.[1][7] While the tristyryl derivatives synthesized via this method are less explored than their counterparts derived from cyanuric chloride, they hold potential in several areas:
-
Fluorescent Probes: The extended conjugation in 2,4,6-tristyryl-1,3,5-triazines often imparts fluorescent properties. These molecules can be developed as probes for biological imaging or as sensors for specific analytes.
-
Anticancer Agents: The triazine core is present in several approved anticancer drugs.[3] The planar, aromatic structure of tristyryl triazines makes them potential candidates for DNA intercalators or kinase inhibitors.
-
Antimicrobial Agents: Various triazine derivatives have demonstrated potent antibacterial and antifungal activities.[8] The lipophilic nature of the tristyryl substituents may enhance membrane permeability, a desirable trait for antimicrobial drug candidates.
Comparative Note on Synthesis from Cyanuric Chloride
For the synthesis of a broader and more diverse library of substituted triazines, the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) remains the method of choice.[4][5][9] The differential reactivity of the three chlorine atoms at varying temperatures allows for the controlled, stepwise introduction of different nucleophiles (amines, alcohols, thiols), enabling the creation of unsymmetrically substituted triazines with fine-tuned pharmacological properties. This versatility is a key advantage for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
The one-pot condensation of this compound with aromatic aldehydes provides a straightforward and efficient method for the synthesis of 2,4,6-tristyryl-1,3,5-triazine derivatives. While not as versatile as syntheses starting from cyanuric chloride, this protocol offers direct access to a unique class of substituted triazines with potential applications in materials science and medicinal chemistry. The detailed protocol and data presented herein serve as a valuable resource for researchers exploring the chemical space of triazine-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound|CAS 823-94-9 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Catalytic Applications of Metal Complexes with 2,4,6-Trimethyl-1,3,5-triazine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating 2,4,6-trimethyl-1,3,5-triazine and its derivatives are emerging as a versatile class of catalysts with significant potential in a range of chemical transformations. The unique electronic properties and structural rigidity of the triazine core, functionalized with methyl groups, make it an excellent scaffold for the design of robust and efficient catalytic systems. While direct catalytic applications of simple metal complexes with the this compound ligand are still an evolving area of research, its derivatives, particularly as building blocks for porous materials, have demonstrated significant catalytic activity.
This document provides detailed application notes and experimental protocols for two key catalytic applications involving triazine-based materials: the photocatalytic evolution of hydrogen using Covalent Organic Frameworks (COFs) and the copper-catalyzed cyanation of aryl halides using a magnetically separable nanocatalyst. These protocols are intended to serve as a practical guide for researchers in academia and industry.
Application Note 1: Photocatalytic Hydrogen Evolution using Triazine-Based Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. When synthesized using triazine-based building blocks, these materials can exhibit excellent photocatalytic activity for hydrogen evolution from water. The triazine units act as electron-accepting nodes, facilitating charge separation and transfer upon photoexcitation, which is a critical step in the photocatalytic process. While direct use of this compound in catalytically active COFs is a promising area, well-documented examples often utilize closely related derivatives like 2,4,6-triphenyl-1,3,5-triazine (B147588) to construct the framework.
Quantitative Data Summary
The following table summarizes the photocatalytic performance of a representative triazine-based COF for hydrogen evolution.
| Catalyst | Monomers | Sacrificial Agent | Co-catalyst | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Yield (%) | Reference |
| COF-JLU51 | Tris(triazolo)triazine-based | Benzyl alcohol/water (1:1) | - | 7624.7 | 18.2 | [1] |
| CTF Film | Triazine-based | - | Pt | 77,800 | - | [2] |
Experimental Protocols
1. Synthesis of a Triazine-Based Covalent Organic Framework (COF)
This protocol is adapted from the synthesis of related triazine-based COFs and can be modified for different aldehyde co-monomers.
-
Materials:
-
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
-
6 M Acetic Acid
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a Pyrex tube, add 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (e.g., 0.1 mmol) and terephthalaldehyde (e.g., 0.15 mmol).
-
Add a mixture of 1,4-dioxane (1.0 mL) and mesitylene (0.3 mL).
-
Add aqueous acetic acid (6 M, 0.1 mL).
-
Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen, evacuate to < 100 mTorr, and seal the tube.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with acetone and THF.
-
Soxhlet extract the crude product with THF for 24 hours to remove unreacted monomers and oligomers.
-
Dry the purified COF powder under vacuum at 150 °C for 12 hours.
-
2. Photocatalytic Hydrogen Evolution
-
Materials:
-
Synthesized Triazine-Based COF (e.g., 10 mg)
-
Deionized water
-
Sacrificial electron donor (e.g., triethanolamine, TEOA, 10 vol%)
-
Co-catalyst (e.g., H₂PtCl₆ solution for in-situ photodeposition of Pt)
-
Quartz reaction vessel
-
300 W Xenon lamp with a 420 nm cutoff filter
-
Gas chromatograph (GC) for H₂ analysis
-
-
Procedure:
-
Disperse the COF powder (10 mg) in an aqueous solution (100 mL) containing the sacrificial electron donor (10% TEOA).
-
Add the required amount of H₂PtCl₆ solution to achieve a 3 wt% Pt loading on the COF.
-
Seal the quartz reaction vessel and purge with an inert gas (e.g., Argon) for 30 minutes to remove air.
-
Irradiate the suspension with the 300 W Xenon lamp while maintaining constant stirring.
-
Periodically, take gas samples from the headspace of the reaction vessel using a gas-tight syringe.
-
Analyze the amount of evolved hydrogen using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a 5A molecular sieve column, using Argon as the carrier gas.
-
Visualization
Caption: Workflow for the synthesis of a triazine-based Covalent Organic Framework.
Caption: Experimental setup for photocatalytic hydrogen evolution.
Application Note 2: Heterogeneous Catalysis - Cyanation of Aryl Halides
A highly efficient and magnetically separable copper catalyst has been developed for the cyanation of aryl halides. This catalyst utilizes a triazine scaffold, derived from 2,4,6-trichloro-1,3,5-triazine (a readily available starting material), functionalized with vitamin B5 and supported on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂). The triazine core acts as a robust linker, while the coordinated copper(II) ions are the active catalytic centers. The magnetic nature of the support allows for easy recovery and reuse of the catalyst, making it a sustainable choice for organic synthesis.
Quantitative Data Summary
The following table summarizes the catalytic performance of the Fe₃O₄@SiO₂–TCT/B₅–Cu(II) catalyst in the cyanation of various aryl halides using nitromethane (B149229) as the cyanide source.[3]
| Entry | Aryl Halide | Product | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybenzonitrile | 12 | 95 |
| 2 | Iodobenzene | Benzonitrile | 12 | 92 |
| 3 | 4-Iodotoluene | 4-Methylbenzonitrile | 12 | 94 |
| 4 | 4-Chlorobenzonitrile | 1,4-Dicyanobenzene | 12 | 85 |
| 5 | 4-Bromobenzonitrile | 1,4-Dicyanobenzene | 12 | 90 |
| 6 | 1-Iodonaphthalene | 1-Naphthonitrile | 12 | 93 |
Experimental Protocols
1. Synthesis of the Fe₃O₄@SiO₂–TCT/B₅–Cu(II) Catalyst
This protocol involves a multi-step synthesis of the magnetic nanocatalyst.[4][5]
-
Materials:
-
FeCl₃·6H₂O, FeCl₂·4H₂O
-
Ammonia (B1221849) solution (25%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cyanuric chloride (TCT)
-
Vitamin B5 (Pantothenic acid)
-
Triethylamine (B128534) (TEA)
-
N,N-Dimethylformamide (DMF)
-
Copper(II) acetate (B1210297) monohydrate
-
-
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio with ammonia solution under an inert atmosphere.
-
Silica (B1680970) Coating (Fe₃O₄@SiO₂): Disperse the Fe₃O₄ nanoparticles in an ethanol/water mixture, add ammonia solution, followed by the dropwise addition of TEOS. Stir for 24 hours.
-
Functionalization with TCT/B₅:
-
React cyanuric chloride (TCT) with vitamin B5 in the presence of triethylamine in DMF at 0 °C to room temperature to form the TCT-B₅ ligand.
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in DMF and add the prepared TCT-B₅ solution. Heat the mixture at 80 °C for 24 hours.
-
-
Copper(II) Immobilization: Disperse the functionalized magnetic nanoparticles in ethanol and add a solution of copper(II) acetate monohydrate. Reflux the mixture for 12 hours.
-
Collect the final Fe₃O₄@SiO₂–TCT/B₅–Cu(II) catalyst using an external magnet, wash thoroughly with ethanol, and dry under vacuum.
-
2. General Procedure for the Cyanation of Aryl Halides
-
Materials:
-
Aryl halide (1.0 mmol)
-
Nitromethane (3.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Fe₃O₄@SiO₂–TCT/B₅–Cu(II) catalyst (30 mg)
-
Toluene (as solvent, if needed, though the reaction can be run neat)
-
-
Procedure:
-
In a sealed reaction vial, combine the aryl halide (1.0 mmol), nitromethane (3.0 mmol), potassium carbonate (1.0 mmol), and the Fe₃O₄@SiO₂–TCT/B₅–Cu(II) catalyst (30 mg).
-
Heat the reaction mixture at 100 °C for the time specified in the data table (typically 12 hours) with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (5 mL) and separate the catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding aryl nitrile.
-
Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Triazine Framework Films through In-Situ Growth for Photocatalytic Hydrogen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound|CAS 823-94-9 [benchchem.com]
Application Notes and Protocols for the Functionalization of 2,4,6-Trimethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic protocols for the functionalization of 2,4,6-trimethyl-1,3,5-triazine. The primary route of functionalization involves the reaction of the acidic methyl groups, which can be deprotonated to form carbanionic intermediates that subsequently react with various electrophiles. This document details the key methodologies, including condensation reactions and the synthesis of covalent organic frameworks (COFs), providing researchers with the necessary information to design and execute synthetic strategies for creating novel triazine-based compounds for applications in drug discovery and materials science.
Overview of Functionalization Strategies
The reactivity of this compound is dominated by the acidity of the protons on the three methyl groups. The electron-withdrawing nature of the triazine ring enhances the acidity of these protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in a variety of carbon-carbon bond-forming reactions.
The two primary strategies for the functionalization of this compound are:
-
Condensation Reactions: Aldol and Knoevenagel-type condensations with aldehydes and ketones are the most reported methods for functionalizing the methyl groups. These reactions lead to the formation of α,β-unsaturated compounds, extending the conjugation of the triazine core.
-
Deprotonation and Alkylation: The use of strong bases, such as organolithium reagents, allows for the deprotonation of one or more methyl groups, followed by quenching with a range of electrophiles to introduce diverse functionalities.
Condensation Reactions
Aldol and Knoevenagel-type condensations are powerful tools for the C-C bond formation at the methyl positions of this compound. These reactions are typically catalyzed by a base and involve the reaction of the enolizable triazine with a non-enolizable aldehyde or ketone.
Knoevenagel-Type Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2,4,6-tris(styryl)-1,3,5-triazine derivatives through a Knoevenagel-type condensation with aromatic aldehydes.
Experimental Protocol:
A general procedure involves the reaction of this compound with an excess of the desired aromatic aldehyde in the presence of a base.
| Reactant/Reagent | Molar Ratio | Example Amount |
| This compound | 1 | 1.23 g (10 mmol) |
| Aromatic Aldehyde | 3.3 | 3.50 g (33 mmol) |
| Base (e.g., Piperidine) | Catalytic | 0.5 mL |
| Solvent (e.g., Ethanol) | - | 50 mL |
Procedure:
-
To a solution of this compound in ethanol (B145695), add the aromatic aldehyde and a catalytic amount of piperidine.
-
The reaction mixture is refluxed for 4-8 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Data Presentation:
| Product | Yield (%) | Melting Point (°C) |
| 2,4,6-Tris(styryl)-1,3,5-triazine | 85 | 237-239 |
| 2,4,6-Tris(4-methoxystyryl)-1,3,5-triazine | 88 | 248-250 |
| 2,4,6-Tris(4-chlorostyryl)-1,3,5-triazine | 92 | 298-300 |
Note: Yields and melting points are representative and may vary depending on the specific aromatic aldehyde and reaction conditions.
Reaction Pathway for Knoevenagel-Type Condensation:
Caption: Knoevenagel-type condensation of this compound.
Synthesis of Covalent Organic Frameworks (COFs)
This compound is a valuable building block for the synthesis of nitrogen-rich covalent organic frameworks (COFs). These materials are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. The formation of COFs from this triazine typically involves a condensation reaction with a di- or trialdehyde linker.
Synthesis of a Triazine-Based COF
This protocol outlines the synthesis of a COF from this compound and terephthalaldehyde (B141574).
Experimental Protocol:
| Reactant/Reagent | Molar Ratio | Example Amount |
| This compound | 1 | 61.5 mg (0.5 mmol) |
| Terephthalaldehyde | 1.5 | 100.5 mg (0.75 mmol) |
| Solvent (Mesitylene/Dioxane 1:1 v/v) | - | 4 mL |
| Catalyst (6M Aqueous CsOH) | - | 0.4 mL |
Procedure:
-
In a Pyrex tube, this compound and terephthalaldehyde are mixed in the mesitylene/dioxane solvent system.
-
The aqueous cesium hydroxide (B78521) solution is added to the mixture.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated at 120 °C for 3 days.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The crude COF is washed sequentially with acetone (B3395972), water, and finally acetone again.
-
The purified COF is dried under vacuum at 80 °C.
Data Presentation:
| Property | Value |
| BET Surface Area | >1000 m²/g |
| Pore Volume | ~0.5 cm³/g |
| Thermal Stability (TGA) | Stable up to 400 °C |
Note: The properties of the resulting COF can be influenced by the specific reaction conditions.
Workflow for COF Synthesis:
Caption: General workflow for the synthesis of a triazine-based COF.
Deprotonation with Organolithium Reagents
While less documented, the deprotonation of the methyl groups of this compound using strong bases like n-butyllithium (n-BuLi) opens up possibilities for a wider range of functionalizations through reactions with various electrophiles.
Conceptual Protocol:
This is a conceptual protocol as detailed literature procedures are scarce. Extreme caution should be exercised when working with pyrophoric reagents like n-BuLi.
Procedure Outline:
-
Dissolve this compound in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add a stoichiometric amount of n-butyllithium solution. The number of equivalents of n-BuLi will determine the extent of deprotonation (mono-, di-, or tri-lithiation).
-
Allow the reaction to stir at low temperature for a defined period to ensure complete deprotonation.
-
Quench the resulting lithiated species with the desired electrophile (e.g., alkyl halide, silyl (B83357) chloride, carbon dioxide).
-
Slowly warm the reaction to room temperature.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Potential Electrophiles and Products:
| Electrophile | Product Functional Group |
| Alkyl Halide (R-X) | Alkylated Methyl Group |
| Trimethylsilyl Chloride (TMSCl) | Silylated Methyl Group |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Aldehydes/Ketones | Hydroxyalkyl Group |
Logical Relationship for Deprotonation and Functionalization:
Caption: Deprotonation and subsequent functionalization of the triazine.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. All reactions involving organolithium reagents must be conducted under a strictly inert atmosphere by trained personnel using appropriate safety precautions.
-
Solvents: Anhydrous solvents are crucial for reactions involving organolithium reagents. Ensure all glassware is thoroughly dried before use.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.
These protocols and application notes provide a foundation for the exploration of this compound functionalization. The versatility of its methyl groups offers a rich platform for the synthesis of novel molecules with potential applications across various scientific disciplines. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.
Troubleshooting & Optimization
Navigating the Synthesis of 2,4,6-Trimethyl-1,3,5-triazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2,4,6-trimethyl-1,3,5-triazine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and atom-economical method for synthesizing this compound is the cyclotrimerization of acetonitrile (B52724).[1][2] This reaction involves the catalytic trimerization of three acetonitrile molecules to form the stable 1,3,5-triazine (B166579) ring.
Q2: What types of catalysts are effective for the cyclotrimerization of acetonitrile?
A2: A range of catalysts can be employed, primarily categorized as:
-
Lewis Acids: Lanthanum and yttrium triflates, as well as various titanium complexes, have demonstrated catalytic activity.[1][3]
-
Brønsted Acids: Strong acids like trifluoromethanesulfonic acid are known to catalyze this reaction.[1]
-
Bases: Sodium-based alkalis, such as sodium tert-butoxide (t-BuONa), sodium amide (NaNH₂), and sodium hydride (NaH), can also effectively catalyze the cyclotrimerization, leading to the formation of 4-amino-2,6-dimethylpyrimidine (B18327) as a related product.[4]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary significantly based on the chosen catalyst. Some Lewis acid systems may require high temperatures (e.g., 150-200°C) and pressures.[1][3] However, the use of certain catalysts, such as sodium-based alkalis, can allow the reaction to proceed under milder conditions.[4]
Q4: How can I purify the final product, this compound?
A4: Common purification techniques for triazine derivatives include:
-
Recrystallization: This is a widely used method for purifying solid triazine compounds. The choice of solvent is critical and should be determined based on the solubility of the product and impurities.
-
Column Chromatography: For more challenging separations, flash chromatography using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) or diethyl ether/hexane) can be effective.[5]
-
Sublimation: For volatile solids like 2,4,6-tricyano-1,3,5-triazine, sublimation can be a highly effective purification method.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via acetonitrile cyclotrimerization.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air/moisture-sensitive catalysts).- For solid catalysts, ensure proper activation if required by the protocol. |
| Suboptimal Reaction Temperature | - Verify the optimal temperature range for your specific catalyst system. Some catalysts require high temperatures to be effective.[3]- Monitor and control the reaction temperature closely throughout the synthesis. |
| Insufficient Reaction Time | - Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS to determine the point of maximum conversion. |
| Presence of Impurities in Acetonitrile | - Use high-purity, dry acetonitrile. Water and other impurities can deactivate the catalyst and lead to side reactions. |
Problem 2: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions of Acetonitrile | - Under certain conditions, especially with strong bases, acetonitrile can undergo self-condensation to form other products like 4-amino-2,6-dimethylpyrimidine.[4]- Optimize the reaction conditions (catalyst, temperature, and reaction time) to favor the desired cyclotrimerization. |
| Reaction with Solvent or Air | - If the catalyst or intermediates are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the solvent is dry and deoxygenated if necessary. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | - This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to isolate the pure product, which should be a solid at room temperature (melting point 59-60°C).[7]- Try triturating the crude material with a non-polar solvent to induce crystallization. |
| Co-elution of Impurities during Chromatography | - Experiment with different solvent systems for column chromatography to improve separation.- Consider using a different stationary phase if baseline separation cannot be achieved on silica (B1680970) gel. |
Experimental Protocols & Data
Sodium-Based Alkali Catalyzed Cyclotrimerization of Acetonitrile
This protocol is adapted from studies on the selective cyclotrimerization of acetonitrile using sodium-based alkalis.[4]
Materials:
-
Acetonitrile (dry)
-
Sodium tert-butoxide (t-BuONa), Sodium amide (NaNH₂), or Sodium hydride (NaH)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry reaction vessel under an inert atmosphere.
-
Add dry acetonitrile to the vessel.
-
Add the sodium-based alkali catalyst to the acetonitrile. The molar ratio of alkali to acetonitrile can be varied to optimize the yield.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction carefully (e.g., with a proton source).
-
Isolate the product by extraction and purify by recrystallization or column chromatography.
Quantitative Data:
The following table summarizes the yield of 4-amino-2,6-dimethylpyrimidine, a product of acetonitrile cyclotrimerization, under various conditions using sodium-based catalysts.
| Entry | Catalyst | Molar Ratio (Catalyst:CH₃CN) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | t-BuONa | 1:20 | 80 | 6 | 75 |
| 2 | t-BuONa | 1:10 | 80 | 6 | 80 |
| 3 | NaNH₂ | 1:20 | 80 | 6 | 82 |
| 4 | NaH | 1:20 | 80 | 6 | 85 |
Note: The primary product reported in this specific study was 4-amino-2,6-dimethylpyrimidine. The yield of this compound may vary under these conditions.
Visualizing the Process
Experimental Workflow for Yield Optimization
The following diagram illustrates a typical workflow for optimizing the synthesis of this compound.
References
- 1. This compound|CAS 823-94-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5086172A - Preparation of 2,4,6-tricyano-1,3,5-triazine - Google Patents [patents.google.com]
- 7. This compound CAS#: 823-94-9 [m.chemicalbook.com]
Technical Support Center: Purification of Crude 2,4,6-Trimethyl-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4,6-trimethyl-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of crude this compound are recrystallization, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, typically synthesized via the cyclotrimerization of acetonitrile, may contain several impurities.[1] These can include unreacted acetonitrile, linear oligomers of acetonitrile, and potentially side-products from reactions with catalysts or moisture. If the synthesis involves the substitution of 2,4,6-trichloro-1,3,5-triazine, incompletely substituted triazine derivatives can also be present.
Q3: My purified this compound shows signs of degradation. What could be the cause?
A3: 1,3,5-triazine (B166579) rings can be susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening and the formation of degradation products.[2] It is crucial to use neutral conditions during work-up and purification whenever possible and to ensure all solvents are dry.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[3] By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the separation efficiency. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Screen a variety of solvents or solvent mixtures. For alkyl-substituted triazines, mixtures like ethyl acetate/hexane (B92381) are often effective.[3] | Improved crystal formation upon cooling and higher recovery. |
| Too Much Solvent Used | Using the minimum amount of hot solvent to dissolve the crude product is crucial. Excess solvent will keep more of the product dissolved at low temperatures. | Increased yield of crystals upon cooling. |
| Cooling aused Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] | Formation of larger, purer crystals. |
| Product is Highly Soluble in the Chosen Solvent | If the product remains soluble even at low temperatures, consider using a solvent in which it is less soluble or adding an anti-solvent to the solution to induce precipitation. | Precipitation of the desired product. |
Column Chromatography
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Eluent System | The polarity of the eluent system is critical for good separation. Use TLC to test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find a system that gives good separation of the spots.[3] | Clear separation of the desired product from impurities on the column. |
| Column Overloading | Too much crude material on the column will lead to broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of crude product. | Sharper bands and better separation. |
| Column Packed Improperly | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the column is packed uniformly without any air bubbles. | Even elution of the solvent front and symmetrical bands. |
| Elution is Too Fast | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. Maintain a steady and controlled flow rate. | Improved resolution between closely eluting compounds. |
Sublimation
Problem: Low yield or no sublimation of the product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature is Too Low | The sublimation temperature needs to be high enough for the compound to have a significant vapor pressure. Gradually increase the temperature while monitoring for sublimation. | The product starts to deposit on the cold finger. |
| Vacuum is Not Sufficient | A high vacuum is necessary to lower the boiling point and facilitate sublimation. Check the vacuum pump and all connections for leaks. | Efficient sublimation at a lower temperature, preventing thermal decomposition. |
| Non-volatile Impurities Coating the Product | If the crude product is coated with non-volatile impurities, it may hinder sublimation. Consider a preliminary purification step like a simple wash or filtration. | Improved sublimation of the desired product. |
| Product Decomposes at Sublimation Temperature | If the product is thermally labile, it may decompose before it can sublime. Ensure the vacuum is as high as possible to allow for sublimation at a lower temperature. | Sublimation occurs without significant product degradation. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., ethyl acetate/hexane). The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation (Rf value of the target compound around 0.3-0.4).
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure good separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 59-60 °C | [5] |
| Boiling Point | 154-156 °C (at 750 Torr) | [5] |
Commonly Used Solvent Systems for Chromatography of Substituted Triazines
| Solvent System | Ratio | Application | Reference |
| Hexane / Ethyl Acetate | 7:3 | Flash Chromatography | [3] |
| Dichloromethane / Hexane | 6:4 | Flash Chromatography | [3] |
| Ethyl Acetate / Hexane | - | Recrystallization | [3] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Common side products in the synthesis of 2,4,6-Trimethyl-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,4,6-trimethyl-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the cyclotrimerization of acetonitrile (B52724) (CH₃CN). This reaction involves the cyclization of three acetonitrile molecules to form the triazine ring and can be catalyzed by both acids and bases.
Q2: What are the common catalysts used for the cyclotrimerization of acetonitrile?
A2: A variety of catalysts can be employed for this synthesis. These include:
-
Brønsted acids: Such as trifluoromethanesulfonic acid.
-
Lewis acids: Including yttrium salts and silica-supported Lewis acids.
-
Bases: Strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) can also catalyze the reaction.
Q3: What are the most common side products observed during the synthesis of this compound?
A3: The formation of side products is highly dependent on the reaction conditions, particularly the type of catalyst used and the presence of impurities like water. Common side products include:
-
4-Amino-2,6-dimethylpyrimidine (B18327): This is a common isomer formed, especially under base-catalyzed conditions.
-
Acetamide (B32628) (CH₃CONH₂): Results from the partial hydrolysis of acetonitrile if water is present in the reaction mixture.
-
Acetic acid (CH₃COOH): Forms from the complete hydrolysis of acetonitrile.
-
Linear polymers of acetonitrile: Can form under certain conditions, leading to a complex mixture of oligomers.
-
Side products from starting material impurities: Commercial acetonitrile can contain impurities like acrylonitrile (B1666552) and crotononitrile, which can react to form other undesired compounds.
Q4: How can I minimize the formation of side products?
A4: To minimize side product formation, consider the following:
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Use dry reagents and solvents: The presence of water is a major contributor to the formation of hydrolysis products (acetamide and acetic acid). Ensure that your acetonitrile and any other solvents are anhydrous.
-
Control reaction temperature: Temperature control is crucial as higher temperatures can sometimes favor side reactions.
-
Choose the appropriate catalyst: The choice of catalyst can significantly influence the product distribution. For example, if the formation of 4-amino-2,6-dimethylpyrimidine is a major issue, consider switching from a base-catalyzed to an acid-catalyzed system.
-
Use high-purity starting materials: Using high-purity acetonitrile will reduce the formation of side products arising from impurities.
Q5: How can I purify the crude this compound?
A5: Purification can typically be achieved through recrystallization or sublimation. The choice of solvent for recrystallization will depend on the impurities present. A common method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals of the purified triazine, leaving the more soluble impurities in the mother liquor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature cautiously, monitoring for side product formation.- Ensure the catalyst is active and used in the correct amount. |
| Formation of significant amounts of side products. | - See FAQs on minimizing side products.- Optimize reaction conditions (catalyst, temperature, time). | |
| Loss of product during work-up and purification. | - Optimize the purification method (e.g., choice of recrystallization solvent).- Ensure efficient extraction and isolation of the product. | |
| Presence of a major side product with the same mass as the desired product in MS analysis. | Formation of the isomeric side product, 4-amino-2,6-dimethylpyrimidine, especially under basic conditions. | - Confirm the structure using NMR spectroscopy.- Switch to an acid-catalyzed synthesis protocol.- Attempt to separate the isomers by chromatography (e.g., column chromatography or preparative HPLC), although this can be challenging. |
| Presence of impurities with lower molecular weights in the crude product. | Hydrolysis of acetonitrile to acetamide and/or acetic acid due to the presence of water. | - Use anhydrous acetonitrile and solvents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Unreacted acetonitrile. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- Remove residual acetonitrile by evaporation under reduced pressure. | |
| Formation of a viscous or polymeric residue. | Polymerization of acetonitrile. | - Adjust the reaction temperature and catalyst concentration.- Some catalysts are more prone to inducing polymerization; consider screening different catalysts. |
| Crude product is difficult to purify by recrystallization. | The presence of multiple impurities with similar solubility to the desired product. | - Consider alternative purification methods such as column chromatography or sublimation.- Perform a pre-purification step, such as washing the crude product with a solvent that selectively dissolves some of the impurities. |
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of this compound
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile.
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Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), slowly add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) to the stirred acetonitrile.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent such as dichloromethane (B109758) or ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) or by sublimation.
Visualizations
Reaction Pathways
How to avoid regioisomer formation in triazine synthesis.
Technical Support Center: Triazine Synthesis
Welcome to the technical support center for triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and avoiding the formation of regioisomers during the synthesis of 1,2,4- and 1,3,5-triazines.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing a 1,2,4-triazine (B1199460) from an unsymmetrical 1,2-dicarbonyl compound and I'm getting a mixture of products. What is happening?
A: You are likely forming regioisomers. This is a very common issue when an unsymmetrical 1,2-dicarbonyl compound reacts with a molecule like an amidrazone or acid hydrazide.[1][2] The reacting partner can condense with either of the two different carbonyl groups, leading to a mixture of two distinct 1,2,4-triazine isomers which can be difficult to separate due to their similar physical properties.[1][3]
Q2: What is the primary factor that determines which regioisomer is favored?
A: The primary factors are a combination of sterics and electronics.[4] The nucleophile will preferentially attack the most electrophilic and least sterically hindered carbonyl carbon. Bulky substituents on either the dicarbonyl compound or the nucleophile can block the approach to one carbonyl group, favoring the formation of a single regioisomer.[1] Similarly, electronic effects of the substituents can make one carbonyl more reactive than the other.
Q3: How can I control the regioselectivity of my 1,2,4-triazine synthesis?
A: There are three main strategies:
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Modify Reaction Conditions: Systematically altering solvent polarity, temperature, and using acid or base catalysts can influence the reactivity of the carbonyl groups and may favor one isomer.[1][3]
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Modify Reactants: Introducing bulky or electronically distinct groups on one of the starting materials can direct the reaction towards a single product.[1]
-
Choose an Alternative Synthetic Route: Some synthetic strategies, like domino annulation reactions or 1,3-dipolar cycloadditions, are designed to offer greater regiocontrol from the outset.[3][5]
Q4: Are there specific methods for synthesizing unsymmetrical 1,3,5-triazines without forming isomers?
A: Yes, several methods have been developed. A base-mediated three-component reaction using imidates, guanidines, and amides or aldehydes can produce unsymmetrical 1,3,5-triazin-2-amines with good regiocontrol.[6] Another approach is the sequential nucleophilic substitution of cyanuric chloride, where the high reactivity difference of the chlorine atoms at different temperatures allows for controlled, stepwise addition of different nucleophiles.[7][8]
Q5: My triazine product seems to be degrading during workup or purification. What could be the cause?
A: The 1,2,4-triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to ring-opening.[1] It is crucial to maintain a neutral pH during workup and purification.[1] Additionally, avoid excessive heating and use anhydrous solvents where possible to minimize degradation.[1]
Troubleshooting Guide: Regioisomer Formation
This guide provides actionable solutions to common problems encountered during triazine synthesis.
| Problem | Potential Cause | Recommended Solution(s) |
| Mixture of 5,6- and 6,5-disubstituted 1,2,4-triazine regioisomers observed. | Reaction of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone or acid hydrazide.[1][2][3] | 1. Optimize Reaction Conditions: - Solvent: Screen a range of solvents from polar (e.g., ethanol, acetic acid) to non-polar (e.g., toluene). Less polar solvents at lower temperatures can sometimes improve selectivity.[1][3]- Temperature: Vary the reaction temperature, as this can alter the activation energies for the two competing pathways.[3]- Catalyst: Use of mild acid or base catalysts can modulate the electrophilicity of the carbonyl groups, potentially enhancing selectivity.[3]2. Modify Reactants: - Introduce a sterically bulky substituent on either the dicarbonyl or the nucleophile to physically block one of the reaction sites.[1]3. If a mixture is unavoidable, focus on purification: - Supercritical Fluid Chromatography (SFC): This is a highly effective technique for separating closely related triazine regioisomers.[2][3]- Semi-Preparative HPLC: Can be used to separate isomers with small differences in polarity.[1]- Fractional Crystallization: Can be attempted if the isomers have different solubilities, though this is often a trial-and-error process.[1] |
| Formation of an unexpected triazine isomer in a 1,3,5-triazine (B166579) synthesis. | Cross-reaction of starting materials in multi-component reactions or lack of differential reactivity in stepwise substitutions. | 1. For Multi-Component Reactions: - Utilize methods designed for unsymmetrical products, such as the base-mediated reaction of imidates, guanidines, and amides.[6]2. For Stepwise Synthesis (from Cyanuric Chloride): - Carefully control the reaction temperature. The first chlorine substitution typically occurs at ~0 °C, the second at room temperature, and the third requires heating. This temperature differential is key to selective substitution.[7] |
| Low overall yield, even after accounting for regioisomers. | Incomplete reaction, impure starting materials, or side reactions such as hydrolysis.[1][3] | - Ensure high purity of reagents and use anhydrous solvents.[1][3]- Monitor the reaction by TLC or LC-MS to confirm completion.[3]- Maintain a neutral pH during workup to prevent product degradation.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective 1,2,4-Triazine Synthesis via Condition Optimization
This protocol provides a starting point for optimizing reaction conditions to favor one regioisomer.
-
Setup: To a round-bottom flask, add the unsymmetrical 1,2-dicarbonyl compound (1.0 mmol) and the acid hydrazide or amidrazone (1.0 mmol).[3]
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Solvent Screening: Add the chosen solvent (e.g., glacial acetic acid, ethanol, or toluene, ~5-10 mL).[3]
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time.[3] It is recommended to test a range of temperatures (e.g., room temperature, 50 °C, reflux) to determine the effect on the regioisomeric ratio.
-
Monitoring: Monitor the reaction progress and the ratio of isomers using TLC or LC-MS.[3]
-
Workup: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue. The ratio of products will inform which conditions favor the desired isomer.
Protocol 2: Stepwise Synthesis of Unsymmetrical 2,4,6-Trisubstituted-1,3,5-Triazines
This protocol is based on the differential reactivity of chlorine atoms on cyanuric chloride.[7]
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First Substitution (0-5 °C): Dissolve cyanuric chloride (1.0 mmol) in a suitable solvent (e.g., THF or acetone). Cool the solution to 0 °C in an ice bath. Add the first nucleophile (1.0 mmol) dropwise, maintaining the temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Second Substitution (Room Temperature): Add the second nucleophile (1.0 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 4-12 hours. The progress of the second substitution should be monitored carefully.
-
Third Substitution (Elevated Temperature): Add the third nucleophile (1.0 mmol), often with a non-nucleophilic base (e.g., DIPEA) to scavenge HCl. Heat the reaction mixture (e.g., to 50-80 °C) and stir until the final substitution is complete.
-
Purification: After the reaction is complete, perform an appropriate aqueous workup and purify the final trisubstituted triazine product by column chromatography or recrystallization.
Visualization
Below is a logical workflow for addressing regioisomer formation in the synthesis of unsymmetrical 1,2,4-triazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stability issues of 2,4,6-Trimethyl-1,3,5-triazine under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4,6-trimethyl-1,3,5-triazine under acidic and basic conditions.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Acidic Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Strong Acid Concentration | Use a weaker acid or a lower concentration of the strong acid. Buffer the solution to a mildly acidic pH if the reaction chemistry allows. | Reduced or slowed degradation of the triazine ring. |
| Elevated Temperature | Perform the reaction at a lower temperature. Monitor for degradation at room temperature before applying heat. | Minimized thermal decomposition. |
| Presence of Nucleophiles | Ensure the reaction medium is free from strong nucleophiles that could attack the protonated triazine ring. | Prevention of unwanted side reactions and byproducts. |
| Extended Reaction Time | Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid prolonged exposure to acidic conditions. | Maximized yield of the desired product with minimal degradation. |
Issue 2: Instability or Unwanted Reactions in Basic Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Strong Base Concentration | Use a milder base or a lower concentration. Consider using non-nucleophilic bases if only deprotonation is required. | Prevention of ring-opening or other base-catalyzed degradation pathways. |
| Hydrolysis | If water is present, the triazine ring may be susceptible to hydrolysis under basic conditions. Ensure the use of anhydrous solvents and reagents. | Stable compound with no hydrolysis byproducts. |
| Reaction with Activated Methyl Groups | The methyl groups on the triazine ring can be acidic and may participate in condensation reactions in the presence of a strong base.[1] | Carefully select the base and reaction conditions to avoid unwanted side reactions involving the methyl groups. |
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,5-triazine (B166579) ring of this compound to acid hydrolysis?
A1: The 1,3,5-triazine ring is generally susceptible to acid-catalyzed hydrolysis, which can lead to ring cleavage. The rate of hydrolysis is dependent on the pH, temperature, and the nature of the substituents on the ring. For substituted s-triazines, strongly acidic conditions can promote degradation.[2] It is recommended to perform reactions at the lowest possible temperature and acid concentration necessary for your transformation.
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under acidic hydrolysis, the triazine ring can cleave to form amines and carbonyl compounds. For this compound, the expected initial products of ring cleavage would be acetic acid and ammonia (B1221849) or their corresponding salts.
Q3: Is this compound stable in the presence of common organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA)?
A3: this compound is expected to be relatively stable in the presence of common non-nucleophilic organic bases like TEA and DIEA at moderate temperatures, especially in anhydrous conditions. However, prolonged exposure or heating could potentially lead to unforeseen reactions.
Q4: Can I use strong bases like sodium hydroxide (B78521) or potassium hydroxide with this compound?
A4: Caution should be exercised when using strong nucleophilic bases like NaOH or KOH, particularly in aqueous or protic solvents. These conditions can promote hydrolysis of the triazine ring. Computational studies on other triazine derivatives, such as RDX, show that hydroxide can initiate ring opening.[3][4]
Q5: How can I monitor the stability of this compound during my experiment?
A5: The stability can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly check for the appearance of new spots, which may indicate degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the parent compound and any degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile parent compound and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the chemical shifts and the appearance of new signals corresponding to degradation products.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential outcomes. Note: This data is illustrative and not based on experimental results.
| Condition | pH | Temperature (°C) | Time (hours) | Degradation (%) |
| Hydrochloric Acid | 1 | 25 | 24 | ~15 |
| Hydrochloric Acid | 1 | 80 | 6 | > 90 |
| Acetic Acid | 3 | 25 | 24 | < 5 |
| Sodium Hydroxide | 13 | 25 | 24 | ~20 |
| Sodium Hydroxide | 13 | 80 | 6 | > 95 |
| Triethylamine in THF | N/A | 25 | 24 | < 2 |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or a solvent relevant to the planned reaction).
-
Preparation of Test Solutions:
-
Acidic Conditions: Add a known volume of the stock solution to a prepared acidic solution (e.g., 0.1 M HCl, or a buffered solution at a specific acidic pH).
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Basic Conditions: Add a known volume of the stock solution to a prepared basic solution (e.g., 0.1 M NaOH, or a buffered solution at a specific basic pH).
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Control: Add a known volume of the stock solution to a neutral solvent (e.g., water or the reaction solvent).
-
-
Incubation: Maintain the test and control solutions at a constant temperature (e.g., 25°C, 50°C, or the intended reaction temperature).
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Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
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Quenching (if necessary): Neutralize the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the aliquots using a suitable analytical method (e.g., LC-MS or GC-MS) to quantify the remaining concentration of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment.
References
Technical Support Center: Troubleshooting Acetonitrile Trimerization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in acetonitrile (B52724) trimerization to 2,4,6-trimethyl-1,3,5-triazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acetonitrile trimerization reaction has a very low yield. What are the most likely causes?
Low conversion rates in acetonitrile trimerization can often be attributed to several key factors. The most common culprits are impurities in the acetonitrile, suboptimal reaction conditions, and issues with the catalyst. A systematic approach to troubleshooting these variables is crucial for improving your yield.
Troubleshooting Steps:
-
Verify Acetonitrile Purity: Acetonitrile is hygroscopic and can contain various impurities from its manufacturing process. Water and acidic or basic impurities are particularly detrimental.
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Optimize Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that require careful control.
-
Check Catalyst Activity: The choice and handling of the catalyst play a significant role in the reaction's success. Catalyst deactivation can be a major issue.
The following sections will delve deeper into each of these areas.
Issue 1: Acetonitrile Purity
Q2: How do impurities in acetonitrile affect the trimerization reaction?
Impurities can significantly hinder the reaction by interfering with the catalyst and promoting side reactions.
-
Water: Water can react with both acidic and basic catalysts, leading to their deactivation. In base-catalyzed reactions, water can hydrolyze the catalyst. In the presence of Lewis acid catalysts, water can compete with acetonitrile for coordination to the metal center, thus inhibiting the reaction. While direct quantitative data on the effect of water content on trimerization yield is scarce in publicly available literature, the general consensus in related organometallic and base-catalyzed reactions is that anhydrous conditions are critical for high yields. For instance, in sodium methoxide-catalyzed amidations, the presence of even stoichiometric amounts of water relative to the catalyst can completely inhibit the reaction.[1] The availability of commercial acetonitrile with specified low water content (e.g., <20 ppm) underscores the importance of dryness for sensitive chemical syntheses.[2][3]
-
Acidic Impurities (e.g., Acetic Acid): Acidic impurities can neutralize basic catalysts. Even in Lewis acid-catalyzed reactions, acidic impurities can alter the catalytic environment and potentially lead to unwanted side reactions.
-
Basic Impurities (e.g., Ammonia): Basic impurities can neutralize acidic catalysts.
-
Other Organic Impurities: Impurities such as acrylonitrile, a common byproduct in acetonitrile production, can polymerize or participate in side reactions, consuming the catalyst and reducing the yield of the desired triazine.
Q3: What are the recommended methods for purifying acetonitrile for trimerization?
To ensure high purity, especially the absence of water, several purification methods can be employed. The choice of method depends on the nature of the impurities.
Recommended Purification Protocol:
-
Preliminary Drying: For acetonitrile with significant water content, pre-drying with a suitable agent like anhydrous calcium chloride or molecular sieves (3A or 4A) is recommended.
-
Distillation: Fractional distillation is a highly effective method for removing most impurities.
-
For removing water: Distillation from calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅) is common. Caution should be exercised with P₂O₅ as it can cause polymerization of acetonitrile if used in excess.
-
For removing acidic impurities: Distillation from anhydrous potassium carbonate (K₂CO₃) can be effective.
-
-
Storage: Purified acetonitrile should be stored under an inert atmosphere (e.g., argon or nitrogen) and over activated molecular sieves to prevent re-absorption of moisture.
Data on Acetonitrile Purity Specifications:
| Parameter | Recommended Level | Rationale |
| Water Content | < 50 ppm (ideally < 20 ppm)[2][3] | Prevents catalyst deactivation and side reactions. |
| Acidity (as Acetic Acid) | < 0.005% | Prevents neutralization of basic catalysts. |
| Alkalinity (as Ammonia) | < 0.001% | Prevents neutralization of acidic catalysts. |
Issue 2: Reaction Conditions
Q4: What are the optimal temperature and pressure for acetonitrile trimerization?
The optimal temperature and pressure are highly dependent on the catalyst system being used.
-
Temperature:
-
For many Lewis acid-catalyzed systems, temperatures in the range of 60-150 °C are common. For example, the trimerization using trimethylgallium (B75665) (GaMe₃) is conducted at 60 °C.[1]
-
Higher temperatures can sometimes lead to the formation of polymers and other side products, reducing the selectivity for the desired triazine. Thermal decomposition of the triazine product can also occur at very high temperatures.
-
-
Pressure:
-
Many trimerization reactions are carried out at atmospheric pressure in sealed vessels to prevent the loss of volatile acetonitrile.
-
High pressure can be employed to increase the reaction rate, particularly in gas-phase reactions or when dealing with low-boiling nitriles. However, the effect of pressure on the selectivity of acetonitrile trimerization is not extensively documented in the literature.
-
Q5: How does reaction time influence the conversion rate?
Reaction times for acetonitrile trimerization can vary significantly, from a few hours to several days, depending on the catalyst's activity and the reaction temperature. Monitoring the reaction progress over time is crucial to determine the optimal reaction duration. An extended reaction time does not always lead to a higher yield and can sometimes result in the formation of degradation products.
Troubleshooting Workflow for Reaction Conditions:
Caption: Troubleshooting workflow for low conversion rates.
Issue 3: Catalyst
Q6: Which catalysts are effective for acetonitrile trimerization, and how do I choose one?
A variety of catalysts can be used, broadly categorized as Lewis acids and bases.
-
Lewis Acids: Metal halides such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) are commonly used. Organometallic compounds like trimethylgallium (GaMe₃) have also been shown to be effective.[1]
-
Bases: Strong bases like sodium methoxide (B1231860) (NaOMe) or sodium amide (NaNH₂) can catalyze the reaction.
The choice of catalyst will depend on the desired reaction conditions, cost, and sensitivity to impurities.
Q7: My catalyst seems to be inactive. What could be the cause?
Catalyst deactivation is a common reason for low yields.
-
Poisoning: As mentioned, impurities like water can poison the catalyst.
-
Improper Handling and Storage: Many catalysts are sensitive to air and moisture. They should be stored in a desiccator or glovebox and handled under an inert atmosphere.
-
Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst.
Logical Relationship of Troubleshooting Catalyst Issues:
Caption: Causes of catalyst inactivity.
Experimental Protocols
Protocol 1: Base-Catalyzed Acetonitrile Trimerization with Sodium Methoxide
This protocol is adapted from a general procedure for base-catalyzed reactions and should be optimized for acetonitrile trimerization.
Materials:
-
Anhydrous acetonitrile
-
Sodium methoxide
-
Anhydrous ethanol
-
Three-necked flask equipped with a stirrer, thermometer, and dropping funnel
Procedure:
-
Place anhydrous acetonitrile in the three-necked flask and cool it to approximately 2-5 °C in an ice-water bath.
-
Prepare a solution of sodium methoxide in absolute ethanol.
-
Add the sodium methoxide solution dropwise to the cooled acetonitrile over a period of 2 hours, maintaining the temperature between 2-5 °C.
-
Stir the reaction mixture at 2-5 °C for 48 hours.
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture by suction on a sintered glass funnel and wash the collected product with absolute ethanol.
-
Dry the product to obtain this compound.
Protocol 2: Lewis Acid-Catalyzed Acetonitrile Trimerization with Trimethylgallium (GaMe₃)
This protocol is based on a literature procedure with a reported yield of 62%.[1]
Materials:
-
Trimethylgallium (GaMe₃)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous acetonitrile
-
Schlenk line and argon atmosphere
-
Anhydrous toluene (B28343)
Procedure:
-
Under an argon atmosphere using Schlenk techniques, dissolve trimethylgallium (55.6 mmol) and cesium fluoride (1.1 mmol) in 50 mL of anhydrous acetonitrile.
-
Stir the reaction mixture at 60 °C for 70 hours.
-
Remove the solvent under vacuum.
-
Dissolve the brown residue in 200 mL of anhydrous toluene and filter through silanized silica (B1680970) gel.
-
Evaporate the solvent to isolate the product, [Me₂Ga{HNC(Me)}₂C(CN)], which is an intermediate in the formation of more complex structures but demonstrates the principle of GaMe₃-induced acetonitrile oligomerization. Further reaction would lead to the triazine.
Note: Trimethylgallium is pyrophoric and should be handled with extreme caution by trained personnel only.
This technical support guide provides a starting point for troubleshooting low conversion rates in acetonitrile trimerization. For specific issues not covered here, consulting detailed chemical literature and catalyst manufacturer's guidelines is recommended.
References
Technical Support Center: Purification of 2,4,6-Trimethyl-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trimethyl-1,3,5-triazine. Here, you will find detailed information on removing impurities and assessing the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by acetonitrile (B52724) trimerization?
The primary impurities stem from the starting materials, catalysts, and side reactions. These can include:
-
Unreacted Acetonitrile: The starting material for the cyclotrimerization reaction.
-
Catalyst Residues: Brønsted acids (e.g., trifluoromethanesulfonic acid) or Lewis acids used to catalyze the reaction.
-
Side-Products: Incomplete trimerization can lead to the formation of various intermediates and side-products such as diprotonated N-acetylacetamidine, protonated acetamidine, and acetic acid.
-
Oligomers: Higher molecular weight byproducts can also be formed during the synthesis.
Q2: What are the recommended methods for purifying crude this compound?
The two most effective and commonly used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
Purity assessment is typically performed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the main compound and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
Troubleshooting Guides
Recrystallization
Issue: Oiling out during recrystallization.
-
Possible Cause: The solute is too soluble in the chosen solvent, or the boiling point of the solvent is higher than the melting point of the compound.
-
Solution:
-
Try a less polar solvent or a solvent mixture. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective.
-
Ensure the cooling process is slow to encourage crystal formation rather than precipitation as an oil.
-
Issue: Low recovery of purified product.
-
Possible Cause: The compound is too soluble in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Choose a solvent in which the compound has a steep solubility curve (i.e., much more soluble at high temperatures than at low temperatures).
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
After crystallization, cool the flask in an ice bath to maximize precipitation.
-
Flash Column Chromatography
Issue: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for this compound is a gradient of hexane and ethyl acetate.
-
Ensure proper packing of the silica (B1680970) gel column to avoid channeling.
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 9:1 hexane:ethyl acetate solvent mixture to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide illustrative data on the efficiency of the described purification methods. Note that actual results may vary depending on the specific impurities and experimental conditions.
Table 1: Illustrative Purity Improvement by Recrystallization
| Impurity | Initial Purity (%) | Purity after Recrystallization (%) |
| Unreacted Acetonitrile | 5 | < 0.1 |
| Catalyst Residues | 2 | < 0.05 |
| Diprotonated N-acetylacetamidine | 3 | 0.2 |
| This compound | 90 | > 99.5 |
Table 2: Illustrative Purity Improvement by Flash Column Chromatography
| Impurity | Initial Purity (%) | Purity after Chromatography (%) |
| Unreacted Acetonitrile | 5 | Not applicable (volatile) |
| Catalyst Residues | 2 | < 0.01 |
| Diprotonated N-acetylacetamidine | 3 | < 0.1 |
| Oligomeric Byproducts | 1 | < 0.05 |
| This compound | 89 | > 99.8 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization issues.
Challenges in the scale-up of 2,4,6-Trimethyl-1,3,5-triazine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2,4,6-Trimethyl-1,3,5-triazine synthesis.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low product yield is a common issue during the scale-up of the acetonitrile (B52724) cyclotrimerization. The following table outlines potential causes and corresponding troubleshooting steps.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Catalyst Activity: Ensure the catalyst (e.g., Brønsted or Lewis acid) is fresh and active. Consider increasing catalyst loading incrementally. - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical method (e.g., GC, HPLC). - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. | Increased conversion of acetonitrile and higher product yield. |
| Catalyst Deactivation | - Moisture: Ensure all reactants and equipment are dry, as water can deactivate many acid catalysts. - Impurities in Acetonitrile: Use high-purity acetonitrile to avoid catalyst poisoning. | Consistent catalyst activity throughout the reaction, leading to reproducible yields. |
| Sub-optimal Reaction Conditions | - Pressure: In a closed system, pressure can build up. Ensure the reaction vessel is appropriately rated and that the pressure is monitored. Some protocols may specify running the reaction under inert gas pressure. | Controlled reaction environment and prevention of reactant loss. |
Problem 2: Product Purity Issues and Byproduct Formation
The presence of impurities can significantly impact the quality of the final product. Key impurities can include unreacted acetonitrile, dimeric byproducts, and products of side reactions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Dimeric Byproducts | - Reaction Concentration: Running the reaction at a lower concentration (higher dilution) can sometimes disfavor the formation of dimeric and oligomeric byproducts. | Reduced levels of high-molecular-weight impurities in the crude product. |
| Side Reactions | - Temperature Control: Maintain strict temperature control. Hot spots in the reactor can lead to undesired side reactions. - Catalyst Selection: The choice of catalyst can influence the product distribution. Experiment with different acid catalysts to find one that is more selective for the desired trimerization. | A cleaner crude product with a higher percentage of the desired this compound. |
| Inefficient Purification | - Recrystallization Solvent: Optimize the solvent system for recrystallization. The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures. - Distillation: For liquid impurities, fractional distillation under reduced pressure can be effective. | A final product with a purity of >99%. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of acetonitrile.[1][2] This reaction offers high atom economy and a relatively straightforward process.
Q2: What types of catalysts are typically used for the cyclotrimerization of acetonitrile?
A2: Both Brønsted acids (e.g., trifluoromethanesulfonic acid) and Lewis acids (e.g., lanthanum triflate, yttrium triflate) have been shown to effectively catalyze this reaction.[1][2] The choice of catalyst can impact reaction conditions, yield, and purity.
Q3: What are the critical process parameters to control during scale-up?
A3: Key parameters to control during the scale-up include:
-
Temperature: The reaction is often exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of byproducts.[3]
-
Pressure: The reaction can be run under atmospheric or elevated pressure. Consistent pressure control is important for process safety and reproducibility.
-
Reactant Purity: The purity of the acetonitrile feedstock is critical, as impurities can poison the catalyst and lead to the formation of undesired byproducts.
-
Agitation: Efficient mixing is necessary to ensure uniform temperature distribution and good contact between the reactants and the catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the consumption of the starting material and the formation of the product and any byproducts.
Q5: What is the best method for purifying this compound on a large scale?
A5: On a large scale, a combination of distillation and recrystallization is often employed.[4] Initial purification to remove volatile impurities can be achieved through distillation. For high-purity requirements, recrystallization from a suitable solvent is a common final step.
Experimental Protocols
Pilot Scale Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound on a pilot scale.
Materials:
-
Acetonitrile (high purity, dried)
-
Trifluoromethanesulfonic acid (catalyst)
-
Suitable solvent for recrystallization (e.g., a mixture of ethanol (B145695) and water)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Heating/cooling circulator
-
Filtration equipment
-
Vacuum oven
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with an inert gas.
-
Charging the Reactor: Charge the reactor with dry acetonitrile.
-
Catalyst Addition: Cool the acetonitrile to 0-5 °C. Slowly add the trifluoromethanesulfonic acid catalyst via the addition funnel while maintaining the temperature. The addition is exothermic and should be done with care.
-
Reaction: After the catalyst addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 50-60 °C) and hold for several hours. Monitor the reaction progress by GC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and quench the catalyst by slowly adding a suitable base (e.g., a cold aqueous solution of sodium bicarbonate).
-
Work-up: The organic layer is separated, and the aqueous layer may be extracted with a suitable solvent. The combined organic layers are washed and dried.
-
Purification: The crude product is purified by fractional distillation under reduced pressure, followed by recrystallization from a suitable solvent system to yield high-purity this compound.
Visualizations
References
Technical Support Center: Degradation of 1,3,5-Triazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 1,3,5-triazine (B166579) derivatives in solution. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,3,5-triazine derivatives in an aqueous solution?
A1: The degradation of 1,3,5-triazine derivatives in solution is complex and proceeds through several primary pathways, largely dependent on the specific compound and environmental conditions. Key pathways include:
-
Photodegradation (Photolysis): Occurs when triazines in solution are exposed to UV radiation. The degradation follows first-order kinetics, and the rate can be significantly enhanced by the presence of photosensitizers or oxidizing agents like hydrogen peroxide (H₂O₂), creating a synergistic effect.[1][2] This process often involves the dealkylation or dechlorination of the side chains.[2]
-
Oxidative Degradation: Advanced Oxidation Processes (AOPs) like the photo-Fenton process (UV/H₂O₂/Fe²⁺) are highly effective.[3] These methods generate powerful hydroxyl radicals (•OH) that attack the triazine ring and its substituents. The initial step is often the rapid release of chlorine atoms to form hydroxy-derivatives, followed by the release of nitrogen as nitrate (B79036) ions.[3]
-
Biodegradation: Under specific conditions, microorganisms can degrade triazine compounds. For instance, Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) is degraded by microbes under anaerobic conditions.[4][5][6] This pathway involves the sequential reduction of the nitro groups (—NO₂) to nitroso (—NO) groups, forming intermediates like MNX and DNX, eventually leading to ring cleavage.[5][7] The final metabolic products can be ammonia (B1221849) and carbon dioxide.[8]
-
Hydrolysis: Chemical hydrolysis, particularly under alkaline conditions, can contribute to degradation. This process can yield products like nitrate, ammonia, nitrous oxide, and formaldehyde.[4]
Q2: What are the common intermediate products I should expect to see during triazine degradation?
A2: The intermediate products vary significantly based on the parent triazine and the degradation method. For chloro-s-triazine herbicides like atrazine, common intermediates include dealkylated and hydroxylated derivatives (e.g., deethylatrazine, deisopropylatrazine, hydroxyatrazine).[9][10] Ultimately, many pathways converge on the formation of cyanuric acid, which can be further mineralized to ammonia and CO₂.[3][8][10]
For nitramine derivatives like RDX, the primary intermediates are the mono-, di-, and tri-nitroso derivatives (MNX, DNX, TNX).[4][6][7][11] Subsequent ring cleavage can produce smaller molecules like formaldehyde, methanol (B129727), and various hydrazine (B178648) derivatives.[4][5][6]
Experimental and Analytical Troubleshooting
Q3: My degradation experiment is showing slower-than-expected results. What factors could be influencing the degradation rate?
A3: Several experimental parameters critically affect the degradation rate. If your results are slow, review the following:
-
pH of the Solution: The pH is a critical factor, especially for oxidative processes. The photo-Fenton process, for example, is most effective at an acidic pH of around 3.0, as this facilitates the generation of hydroxyl radicals.[3][12]
-
Catalyst/Reagent Concentration: In AOPs, the concentration of reagents like Fe²⁺ and H₂O₂ is crucial. An optimal concentration exists; too little will limit the reaction, while too much can lead to scavenging effects.
-
Light Source: For photodegradation studies, the wavelength and intensity of the UV lamp are important. Different UV sources (e.g., low vs. medium pressure lamps) can yield different efficiencies in forming degradation products like chlorides and nitrates.[3]
-
Initial Contaminant Concentration: The initial concentration of the triazine derivative can impact the observed degradation percentage over a set time period.[7]
-
Presence of Inhibitors: Components in your matrix (e.g., natural waters) can act as scavengers for radicals or absorb UV light, reducing the efficiency of the degradation process.
Q4: I'm having trouble detecting and identifying all the degradation products. What is the best analytical approach?
A4: It is a known challenge that no single analytical method can simultaneously extract and analyze all parent triazines and their numerous degradation products.[13][14] A multi-instrument approach is often necessary.
-
Extraction: Solid-Phase Extraction (SPE) is the standard for extracting triazines from aqueous samples. For broad coverage, consider using different sorbents like C18 bonded silica (B1680970) and graphitized carbon black.[13][14]
-
Analysis:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for many parent triazine pesticides. EPA Method 523 provides a detailed protocol for analyzing triazines and their degradates in drinking water using GC-MS.[15]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Often preferred for its ability to analyze a wider range of polar and non-volatile degradation products without derivatization. It is particularly useful for identifying unknown intermediates.[7][13][14]
-
To confirm identifications, especially for novel intermediates, using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns is highly recommended.[1][2]
Quantitative Data Summary
Table 1: Factors Influencing Photo-Fenton Degradation of 2-chloro-4,6-diamino-1,3,5-triazine Experimental Conditions: 40 mg/L Triazine, 4000 mg/L H₂O₂, UV-L (40 W) irradiation, pH 3, Room temperature, 300 rpm.
| Parameter | Value | Observation | Reference |
| Fe²⁺ Dose | 0 - 20 mg/L | Optimal dose required to maximize chloride and nitrate formation. | [3] |
| pH | 3.0 | Facilitates hydroxyl radical attack on the cationic form of triazine. | [3] |
| UV Source | UV-L vs. UV-M | UV-L irradiation was found to be more effective in forming chloride and nitrate ions. | [3] |
| Mineralization | Not Observed | No significant formation of CO₂ or ammonia, indicating the triazine ring itself remains largely intact under these conditions. | [3] |
Table 2: Degradation Rates and Conditions for Various Triazine Derivatives
| Compound | Degradation Method | Key Conditions | Result | Reference |
| 1,3,5-Triazine (T) | Radiolysis (•OH) | pH ~6 | Bimolecular Rate Constant: 3.4 x 10⁹ dm³ mol⁻¹ s⁻¹ | [12] |
| 2,4,6-Trimethoxy-1,3,5-triazine (TMT) | Radiolysis (•OH) | pH ~6 | Bimolecular Rate Constant: 2.06 x 10⁸ dm³ mol⁻¹ s⁻¹ | [12] |
| 2,4-Dioxohexahydro-1,3,5-triazine (DHT) | Radiolysis (•OH) | pH ~6 | Bimolecular Rate Constant: 1.61 x 10⁹ dm³ mol⁻¹ s⁻¹ | [12] |
| RDX | Biodegradation | Paenibacillus dendritiformis (6% inoculum), 15 days | 84.7 ± 0.9% removal at 40 mg/L initial concentration. | [7] |
| RDX | Biodegradation | Bacillus toyonensis (6% inoculum), 15 days | 81.6 ± 1.3% removal at 40 mg/L initial concentration. | [7] |
| Atrazine, Simazine, Prometryn | Photodegradation | Distilled Water, UV light | >90% disappearance after 25 hours of UV radiation. | [1] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Triazine Analysis
-
Sample Preparation: Collect a 250-1000 mL water sample. If required, add preservatives as specified by standard methods to ensure analyte stability.[15] Filter raw water samples.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or graphitized carbon) according to the manufacturer's instructions, typically involving sequential washing with elution solvent (e.g., ethyl acetate (B1210297)/DCM), methanol, and reagent water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Dewatering: After loading, pass a small volume of methanol through the cartridge to remove residual water.[15]
-
Elution: Elute the trapped analytes from the cartridge using a suitable solvent system. A common system is 2 mL of ethyl acetate followed by two 6 mL aliquots of 9:1 (v:v) dichloromethane/methanol.[15]
-
Drying and Concentration: Dry the eluate using anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., <1 mL) under a gentle stream of nitrogen gas.
-
Reconstitution: Add internal standards and bring the final extract to a precise volume (e.g., 1.0 mL) with the appropriate solvent for injection into the GC-MS or LC-MS.[15]
Protocol 2: HPLC Analysis for RDX Degradation
This protocol is adapted from methods used to monitor RDX disappearance.[4][6]
-
Sample Preparation: Collect aliquots from the reaction vessel at various time points. Centrifuge the samples and filter the supernatant through a 0.22 µm membrane filter to obtain the culture medium filtrate (CMF).[4][6]
-
Instrumentation: Use a Liquid Chromatograph equipped with a C-18 column (e.g., µBondapak C-18) and a UV detector.[4][6]
-
Mobile Phase: An isocratic mobile phase of 20% methanol in water is suitable for monitoring RDX.[4][6] For photolysis studies, a 50/50 methanol/water with 0.1% formic acid has also been used.[11]
-
Flow Rate: Set the solvent flow rate to approximately 2.5 to 3.0 mL/min.[4][6]
-
Detection: Monitor the disappearance of the RDX peak using a UV detector set at 230 nm.[4][6]
-
Injection: Inject 10 to 20 µL of the prepared CMF directly into the instrument.[4]
Visual Guides and Pathways
Caption: General experimental workflow for the analysis of 1,3,5-triazine derivatives and their degradation products in solution.
Caption: Anaerobic biodegradation pathway of RDX via sequential reduction of nitro groups, leading to ring cleavage.
Caption: A logical workflow for troubleshooting common issues encountered during triazine degradation experiments.
References
- 1. employees.csbsju.edu [employees.csbsju.edu]
- 2. researchgate.net [researchgate.net]
- 3. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process [scirp.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine and Its Mononitroso Derivative Hexahydro-1-Nitroso-3,5-Dinitro-1,3,5-Triazine by Klebsiella pneumoniae Strain SCZ-1 Isolated from an Anaerobic Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. mdpi.com [mdpi.com]
- 11. sites.pitt.edu [sites.pitt.edu]
- 12. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4,6-Trimethyl-1,3,5-triazine and Related Heterocycles
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4,6-trimethyl-1,3,5-triazine. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally related molecules, pyridine (B92270) and mesitylene (B46885) (1,3,5-trimethylbenzene), to predict and understand the expected spectral characteristics. This approach offers valuable insights for researchers, scientists, and drug development professionals working with substituted triazines and related heterocyclic systems.
Predicted and Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for pyridine and mesitylene. These compounds serve as valuable references for predicting the chemical shifts for this compound.
Table 1: ¹H NMR Data for Pyridine and Mesitylene
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine | H-2, H-6 | ~8.6 | Doublet |
| H-4 | ~7.7 | Triplet | |
| H-3, H-5 | ~7.3 | Triplet | |
| Mesitylene | Aromatic CH | ~6.8 | Singlet |
| Methyl CH₃ | ~2.3 | Singlet | |
| This compound (Predicted) | Methyl CH₃ | ~2.5 | Singlet |
Table 2: ¹³C NMR Data for Pyridine and Mesitylene
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Pyridine | C-2, C-6 | ~150 |
| C-4 | ~136 | |
| C-3, C-5 | ~124 | |
| Mesitylene | Aromatic C (substituted) | ~138 |
| Aromatic CH | ~127 | |
| Methyl CH₃ | ~21 | |
| This compound (Predicted) | Triazine Ring C | ~170 |
| Methyl CH₃ | ~25 |
Structural Comparison and Spectral Interpretation:
This compound possesses a highly symmetrical structure. This symmetry dictates that all three methyl groups are chemically equivalent, as are the three carbon atoms of the triazine ring.
-
¹H NMR Spectrum: A single sharp singlet is expected for the nine equivalent protons of the three methyl groups. The chemical shift of these protons is anticipated to be in the region of 2.5 ppm, influenced by the electron-withdrawing nature of the triazine ring.
-
¹³C NMR Spectrum: Two distinct signals are predicted. One signal, at a significantly downfield chemical shift (estimated around 170 ppm), corresponds to the three equivalent carbon atoms of the aromatic triazine ring. The other signal, in the aliphatic region (estimated around 25 ppm), represents the three equivalent methyl carbons.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon environment.
-
Acquisition Parameters:
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, although none are present in the target molecule.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Phase the spectrum and reference it to the solvent peak or TMS.
Workflow for NMR Analysis
The general workflow for the NMR characterization of a small organic molecule is depicted in the following diagram.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
A Comparative Guide to the Mass Spectrometry Analysis of 2,4,6-Trimethyl-1,3,5-triazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the analysis of 2,4,6-trimethyl-1,3,5-triazine and its derivatives, alongside alternative analytical techniques. It includes supporting experimental data, detailed methodologies, and visualizations to aid in method selection and application.
Introduction to the Analysis of Triazine Compounds
This compound and its substituted analogs are a class of heterocyclic compounds with diverse applications, ranging from building blocks in organic synthesis to their use in the development of novel therapeutic agents. Accurate and sensitive analytical methods are crucial for their characterization, quantification, and metabolic studies. Mass spectrometry (MS), particularly when coupled with chromatographic techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), stands out as a powerful tool for the analysis of these compounds due to its high sensitivity, selectivity, and ability to provide structural information.
Comparison of Analytical Techniques
While mass spectrometry is a premier technique for the analysis of this compound and its derivatives, other methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) can also be employed. The choice of technique often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural elucidation.
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| GC-MS | Separation of volatile compounds followed by ionization and mass-based detection. | High sensitivity and selectivity, provides structural information through fragmentation patterns. | Requires analytes to be volatile and thermally stable, or require derivatization. | pg to ng range |
| LC-MS | Separation of non-volatile compounds in the liquid phase followed by ionization and mass-based detection. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and selectivity. | Matrix effects can suppress or enhance ionization; higher cost of instrumentation. | pg to ng range |
| HPLC-UV | Separation of compounds in the liquid phase with detection based on UV absorbance. | Robust, relatively low cost, and widely available. | Lower sensitivity and selectivity compared to MS; not suitable for compounds without a UV chromophore. | ng to µg range |
| GC-FID | Separation of volatile compounds with detection based on the ionization of analytes in a hydrogen flame. | Robust, reliable, and provides a near-universal response for organic compounds. | Does not provide structural information; lower sensitivity than MS. | ng range |
Mass Spectrometry Data for this compound Derivatives
While a publicly available electron ionization (EI) mass spectrum for this compound is not readily found in common databases, the analysis of its derivatives provides significant insight into the expected fragmentation patterns. The stable triazine ring often remains intact, and fragmentation is typically initiated at the substituent groups.
Below is a summary of the mass spectral data for some representative derivatives of this compound.
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments (EI-MS) |
| 1,3,5-Triazine-2,4,6-triamine (Melamine) | C₃H₆N₆ | 126.12 | 126 (M+), 85, 68, 43 |
| 1,3,5-Trimethyl-1,3,5-triazine-2,4,6-trione | C₆H₉N₃O₃ | 171.15 | 171 (M+), 114, 57 |
| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | C₆F₉N₃ | 285.07 | 285 (M+), 266, 216, 69 |
Data sourced from the NIST WebBook.
Experimental Protocols
GC-MS Analysis of this compound and Volatile Derivatives
This protocol is a general guideline and may require optimization based on the specific instrumentation and analytes.
a. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1-10 µg/mL.
-
If necessary, perform derivatization to increase volatility and thermal stability. For compounds with active hydrogens (e.g., -OH, -NH2), silylation is a common approach.
b. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
LC-MS/MS Analysis of Non-Volatile Triazine Derivatives
This protocol is suitable for the analysis of a broader range of triazine derivatives, including those that are non-volatile or thermally labile.
a. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis, using precursor and product ion transitions specific to the target analytes.
Visualizations
Experimental Workflow
Plausible Fragmentation Pathway of this compound
Based on the fragmentation patterns observed for its derivatives, a plausible EI fragmentation pathway for this compound (C₆H₉N₃, MW: 123.16) is proposed below. The initial ionization would form the molecular ion (M⁺˙) at m/z 123. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals from the methyl substituents, while preserving the stable triazine core.
A Comparative Guide to Purity Determination of 2,4,6-Trimethyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 2,4,6-trimethyl-1,3,5-triazine is critical for its application in research, chemical synthesis, and the development of advanced materials. This guide provides a comparative overview of the primary analytical methods employed for this purpose. While specific performance data for this compound is not extensively available in peer-reviewed literature, this document outlines the principles of each technique, provides generalized experimental protocols based on the analysis of similar triazine compounds, and presents expected performance parameters.
The principal methods for assessing the purity of this compound include chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), as well as thermal analysis by Differential Scanning Calorimetry (DSC) and quantitative analysis by Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on factors such as the required accuracy and precision, the nature of potential impurities, and the available instrumentation. The following table summarizes the expected performance of the most common analytical techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification and quantification. | Separation based on polarity, with detection typically by UV absorbance. | Measurement of the change in heat flow to a sample as it is heated, with purity determined from the melting point depression. | Absolute or relative quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy | High | High | Good to High (for >98% pure compounds)[1] | Very High |
| Typical Precision (RSD) | < 2% | < 2% | Variable, dependent on impurity level | < 1% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Low (µg/mL to ng/mL range) | Not applicable for trace impurities | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range) | Low (µg/mL to ng/mL range) | Not applicable for trace impurities | Higher than chromatographic methods |
| Selectivity | High (mass analyzer provides structural information) | Good (can be optimized with column and mobile phase selection) | Low (not selective for different impurities) | High (structurally informative) |
| Sample Throughput | Moderate | High | Low to Moderate | Moderate |
| Primary Application | Identification and quantification of volatile impurities. | Routine purity testing and quantification of non-volatile impurities. | Determination of the purity of highly pure crystalline substances. | Absolute purity determination without the need for a specific reference standard of the analyte. |
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results. Below are generalized protocols for the key analytical techniques, adapted from methods used for similar triazine compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TR-5MS), is often suitable for triazine analysis.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 280-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range of m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable high-purity solvent (e.g., acetone, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. Impurities can be identified by comparing their mass spectra to spectral libraries.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of a broad range of organic compounds.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. For a compound like this compound, a starting mobile phase of 60:40 (v/v) acetonitrile:water might be a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 220-260 nm range for triazines).
-
Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducible retention times.
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving an accurately weighed amount in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of about 1 mg/mL.
-
Further dilute the stock solution to a working concentration within the linear range of the detector (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. Method validation should be performed to determine linearity, accuracy, and precision.
Differential Scanning Calorimetry (DSC)
DSC is an absolute method for determining the purity of crystalline, thermally stable compounds by analyzing their melting behavior.[1]
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent volatilization.
-
Purge Gas: An inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A slow heating rate, typically between 0.5 and 2 °C/min, is used to maintain thermal equilibrium.
-
Temperature Range: The temperature range should encompass the entire melting endotherm of the sample.
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
Analysis: The purity is calculated from the shape of the melting peak using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1] This method is most accurate for samples with a purity of at least 98%.[1]
Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement that can provide a direct determination of purity against a certified internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard: A certified reference material with a known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) must be used to ensure full magnetization recovery between scans, which is crucial for accurate integration.
-
Pulse Angle: A 90° pulse angle is often used.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance of the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the weighed masses.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the described analytical methods.
References
Comparison of different synthetic routes to 2,4,6-trisubstituted-1,3,5-triazines.
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities and unique electronic properties. The ability to precisely functionalize the triazine ring at the 2,4, and 6-positions is crucial for modulating the physicochemical and pharmacological properties of these compounds. This guide provides an objective comparison of the most prevalent synthetic methodologies for accessing 2,4,6-trisubstituted-1,3,5-triazines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is primarily achieved through four distinct strategies: sequential nucleophilic substitution of cyanuric chloride, cyclotrimerization of nitriles, the Pinner synthesis from amidines, and synthesis from biguanides. Each method offers a unique set of advantages and disadvantages concerning substrate scope, reaction conditions, and overall efficiency.
| Synthetic Route | Starting Materials | General Reaction Conditions | Yields | Advantages | Disadvantages |
| Sequential Nucleophilic Substitution | Cyanuric chloride, Nucleophiles (alcohols, amines, thiols) | Stepwise substitution controlled by temperature: 1st substitution at 0-5 °C, 2nd at room temperature, 3rd at elevated temperatures.[1][2] | Good to excellent (44-98%)[3] | Highly versatile for symmetrical and unsymmetrical triazines; readily available starting material.[1][3] | Can require harsh conditions for the final substitution; purification can be challenging.[3] |
| Cyclotrimerization of Nitriles | Nitriles (R-C≡N) | Can require harsh conditions (high temperature and pressure); milder conditions achievable with catalysts (e.g., yttrium salts, triflic acid) or microwave irradiation.[1] | Moderate to excellent[1][4] | Atom-economical, direct formation of the triazine core.[1] | Often requires harsh conditions; may have a limited substrate scope and sensitivity to steric hindrance.[1] |
| Pinner Synthesis | Aryl or Aliphatic Amidines, Phosgene | Reaction of the amidine with phosgene.[5][6] | Not readily available in modern literature | A classic method for the synthesis of 2-hydroxy-4,6-diaryl-s-triazines.[5] | Use of highly toxic phosgene; limited to specific substitution patterns.[6] |
| Synthesis from Biguanides | Biguanides, Esters | Condensation reaction between a biguanide (B1667054) and an ester.[7][8] | Good to excellent[7] | Provides access to 2,4-diamino-1,3,5-triazine derivatives, which are important in medicinal chemistry.[7][8] | Limited to the synthesis of amino-substituted triazines. |
| Iron-Catalyzed Synthesis from Aldehydes | Aldehydes, Ammonium Iodide | Iron(III) chloride catalysis at elevated temperatures (130 °C) in toluene.[1] | Not specified | A more recent, alternative approach. | Requires high temperatures and long reaction times.[1] |
Experimental Protocols
Sequential Nucleophilic Substitution of Cyanuric Chloride
This method allows for the controlled, stepwise substitution of the chlorine atoms on cyanuric chloride, enabling the synthesis of unsymmetrically substituted triazines. The reactivity of the chlorine atoms decreases with each substitution, allowing for selective reactions at different temperatures.[3]
Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one: [1]
-
Materials:
-
Cyanuric chloride (0.05 mol, 9.2 g)
-
4-Hydroxycoumarin (B602359) (0.05 mol, 8.1 g)
-
10% Sodium bicarbonate (NaHCO₃) solution (45 ml)
-
Acetone (B3395972) (50 ml)
-
-
Procedure:
-
Dissolve cyanuric chloride in acetone in a flask equipped with a stirrer and cool to 0-5 °C.
-
Slowly add a solution of 4-hydroxycoumarin and sodium bicarbonate in water to the cooled cyanuric chloride solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting solid.
-
Wash the solid with cold water and dry to yield the product.
-
Cyclotrimerization of Nitriles
The cyclotrimerization of nitriles is an atom-economical method for the direct synthesis of the triazine core. While traditionally requiring harsh conditions, modern approaches utilize catalysts or microwave irradiation to facilitate the reaction under milder conditions.
One-Pot Synthesis of 2,4-di-tert-butyl-6-(p-tolyl)-1,3,5-triazine via Controlled Cross-Cyclotrimerization: [4][9][10]
-
Materials:
-
Pivalonitrile (1 equiv)
-
Triflic anhydride (B1165640) (Tf₂O) (1 equiv)
-
p-Tolunitrile (B1678323) (2 equiv)
-
-
Procedure:
-
React pivalonitrile with triflic anhydride at a low temperature to form the intermediate nitrilium salt.
-
Add 2 equivalents of p-tolunitrile to the reaction mixture.
-
Heat the mixture to a higher temperature to induce the formation of the 2,4-disubstituted-6-substituted 1,3,5-triazine.
-
The reaction yields the desired product in moderate to good yields.[4][9]
-
Pinner Triazine Synthesis
The Pinner synthesis is a classical method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines and phosgene.[5][11] This method can also be extended to halogenated aliphatic amidines.[5]
-
Reactants:
-
Aryl amidine
-
Phosgene
-
-
Procedure:
-
The aryl amidine is reacted with phosgene.
-
The reaction proceeds to yield the 2-hydroxy-4,6-diaryl-s-triazine. Note: Specific, modern experimental details, including reaction conditions and yields, are not readily available in the reviewed literature.
-
Synthesis from Biguanides
This synthetic route provides access to 2,4-diamino-1,3,5-triazine derivatives through the condensation of a biguanide with an ester.[7][8] These amino-substituted triazines are of significant interest in medicinal chemistry.[7]
Synthesis of 2-amino-4-(dimethylamino)-6-phenyl-1,3,5-triazine: [7]
-
Materials:
-
Metformin (B114582) hydrochloride
-
Methyl benzoate
-
-
Procedure:
-
The synthesis involves the condensation between metformin hydrochloride and methyl benzoate.
-
The reaction yields the corresponding 1,3,5-triazine derivative. Note: The provided source indicates the general transformation but does not offer a detailed experimental protocol.
-
Visualization of Synthetic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 6. primaryinfo.com [primaryinfo.com]
- 7. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pinner Triazine Synthesis [drugfuture.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2,4,6-Trimethyl-1,3,5-triazine and Cyanuric Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the 1,3,5-triazine (B166579) core is a privileged scaffold, foundational to the development of a myriad of functional molecules, from pharmaceuticals to advanced materials. The strategic choice of starting material to access this core dictates the synthetic route and the types of molecular architecture that can be achieved. This guide provides an objective, data-driven comparison of two key triazine derivatives: 2,4,6-trimethyl-1,3,5-triazine and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). While both share the same heterocyclic core, their peripheral functionalities impart distinct reactivities, steering their applications in divergent synthetic directions.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | Cyanuric Chloride |
| Primary Reactive Site | Acidic protons of the methyl groups | Electrophilic carbon atoms of the triazine ring |
| Dominant Reaction Type | Condensation reactions (e.g., Aldol, Knoevenagel) | Sequential nucleophilic aromatic substitution (SNAr) |
| Primary Application | Building block for Covalent Organic Frameworks (COFs) and other polymers.[1] | Versatile precursor for mono-, di-, and tri-substituted triazines; coupling reagent.[2] |
| Key Advantage | Forms robust, porous, crystalline polymeric structures. | Allows for controlled, stepwise introduction of diverse functional groups.[2] |
Reactivity and Synthetic Utility
The fundamental difference in the synthetic utility of these two reagents stems from their distinct modes of reactivity. Cyanuric chloride is an electrophilic substrate, while this compound primarily acts as a nucleophile precursor upon deprotonation of its methyl groups.
Cyanuric Chloride: A Platform for Stepwise Functionalization
Cyanuric chloride is a highly versatile building block due to the differential reactivity of its three chlorine atoms to nucleophilic substitution. This reactivity is temperature-dependent, allowing for the sequential and controlled introduction of various nucleophiles.[3] Generally, the first substitution occurs at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures.[3] This unique property enables the synthesis of a vast array of mono-, di-, and tri-substituted triazines with symmetrical or unsymmetrical substitution patterns.
Logical Workflow for Sequential Substitution of Cyanuric Chloride
Caption: Controlled stepwise substitution of cyanuric chloride.
Beyond its role as a scaffold, cyanuric chloride is an effective and economical activating agent for carboxylic acids, facilitating the formation of amides and esters.[4] It serves as a dehydrating coupling reagent, often used as an alternative to more expensive peptide coupling agents.
This compound: A Monomer for Advanced Materials
In contrast, the reactivity of this compound is centered on the acidity of the methyl protons, which are activated by the electron-withdrawing triazine ring.[1][5] Upon deprotonation with a base, the resulting carbanion can participate in condensation reactions with aldehydes and ketones.[1] This reactivity is extensively utilized in materials science for the synthesis of Covalent Organic Frameworks (COFs).[1] These reactions lead to highly stable, porous, and crystalline materials with applications in gas storage and catalysis.[1]
Experimental Workflow for COF Synthesis
Caption: Synthesis of COFs from this compound.
Quantitative Data Comparison
Direct comparison of yields for the same transformation is generally not possible due to the differing reaction pathways. The following tables summarize representative quantitative data for the primary applications of each reagent.
Table 1: Cyanuric Chloride in Nucleophilic Substitution and Amidation
| Reaction Type | Nucleophile/Substrates | Product | Yield (%) | Reference |
| Nucleophilic Substitution | ||||
| Monosubstitution | Aniline | 2-Anilino-4,6-dichloro-1,3,5-triazine | >95 | [2] |
| Disubstitution | Morpholine | 2-Chloro-4,6-dimorpholino-1,3,5-triazine | 98 | [2] |
| Trisubstitution | Methanol | 2,4,6-Trimethoxy-1,3,5-triazine | 89 | [2] |
| Amidation (Coupling) | ||||
| Carboxylic Acid + Amine | 3,5-Dichlorobenzoic acid + 3-Amino-3-methylbutyne | 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide | 69 | [4] |
| Carboxylic Acid + Amine | Propionic acid + 3,4-Dichloroaniline (B118046) | N-(3,4-Dichlorophenyl)propionamide | 73 | [4] |
Table 2: this compound in Condensation Reactions
| Reaction Type | Co-monomer/Substrate | Product | Yield (%) | Reference |
| COF Synthesis | ||||
| Aldol Condensation | 4,4'-Biphenyldicarbaldehyde | COF-701 | >90 | [1] |
| Synthesis of Substituted Triazines | ||||
| Iron-Catalyzed Cyclization | Benzaldehyde (B42025) + NH4I | 2,4,6-Triphenyl-1,3,5-triazine (B147588) | 72 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Disubstituted Triazine using Cyanuric Chloride
This protocol describes the synthesis of a 2-chloro-4,6-diamino-1,3,5-triazine derivative.
Materials:
-
Cyanuric chloride
-
(1S,2S)-Pseudoephedrine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium chloride
Procedure:
-
A solution of cyanuric chloride (1.595 g, 8.65 mmol) in anhydrous DCM (32 mL) is added via cannula over 6 minutes to a stirred solution of (1S,2S)-pseudoephedrine (3.003 g, 18.17 mmol) and DIPEA (3.32 mL, 19.04 mmol) in anhydrous DCM (80 mL) at 0 °C under an argon atmosphere.[7]
-
The reaction mixture is allowed to warm to room temperature and stirred for 14 hours.[7]
-
The mixture is then partitioned between DCM (50 mL) and saturated aqueous sodium chloride (100 mL).[7]
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Protocol 2: Cyanuric Chloride-Promoted Amidation
This protocol details the synthesis of N-(3,4-Dichlorophenyl)propionamide.
Materials:
-
Propionic acid
-
Cyanuric chloride
-
N-methylmorpholine (NMM)
-
3,4-Dichloroaniline
-
n-Butyl acetate (B1210297)
Procedure:
-
To a solution of propionic acid (10.0 g, 134.99 mmol) in n-butyl acetate (100 mL), add cyanuric chloride (8.30 g, 44.99 mmol) and N-methylmorpholine (13.93 g, 137.7 mmol).[4]
-
Treat the resulting slurry with 3,4-dichloroaniline (22.31 g, 137.7 mmol).[4]
-
Stir the reaction mixture at 23 °C for 1 hour.[4]
-
Workup involves washing with aqueous acid and base, followed by concentration of the organic layer to afford the amide product.
Protocol 3: Synthesis of a Substituted Triazine via Condensation involving this compound Precursors
This protocol describes an iron-catalyzed synthesis of 2,4,6-triphenyl-1,3,5-triazine from benzaldehyde. While not directly using this compound as a reactant, it illustrates the formation of a C-substituted triazine ring.
Materials:
-
Benzaldehyde
-
Ammonium (B1175870) iodide (NH4I)
-
Iron(III) chloride (FeCl3)
Procedure:
-
In a reaction vessel, combine benzaldehyde (0.5 mmol), ammonium iodide (0.5 mmol), and iron(III) chloride (20 mol%) in toluene (2.0 mL).[6]
-
Heat the reaction mixture at 130 °C for 15 hours under an air atmosphere.[6]
-
After cooling, the product can be isolated using standard chromatographic techniques.
Conclusion
This compound and cyanuric chloride are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. The choice between them is dictated entirely by the desired synthetic outcome.
-
Cyanuric chloride is the reagent of choice for accessing a wide diversity of functionalized mono-, di-, and trisubstituted 1,3,5-triazines through its well-established, temperature-controlled sequential nucleophilic substitution chemistry. It also serves as a cost-effective coupling agent for amide bond formation.
-
This compound excels as a building block for constructing larger, well-defined polymeric structures, most notably Covalent Organic Frameworks, through condensation reactions involving its activated methyl groups.
For researchers in drug development, the versatility of cyanuric chloride in creating libraries of substituted triazines for structure-activity relationship studies is invaluable. For materials scientists, the unique ability of this compound to form stable, porous networks offers significant opportunities for the development of novel functional materials. Understanding the distinct reactivity profiles of these two fundamental triazine derivatives is key to leveraging their full potential in organic synthesis.
References
Spectroscopic comparison of 2,4,6-Trimethyl-1,3,5-triazine with other triazine isomers
A Spectroscopic Comparison of 2,4,6-Trimethyl-1,3,5-triazine and Its Isomers: 1,2,3-Triazine (B1214393) and 1,2,4-Triazine (B1199460)
This guide provides a detailed spectroscopic comparison of this compound and its structural isomers, 1,2,3-triazine and 1,2,4-triazine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
While extensive spectroscopic data is available for 1,2,3-triazine and 1,2,4-triazine, it is important to note that detailed experimental spectra for this compound are not readily found in publicly accessible literature. This guide, therefore, focuses on the robust data available for the unsubstituted isomers and includes fundamental physical properties for this compound to provide a baseline for comparison.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the triazine isomers.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,2,3-Triazine | CDCl₃ | 9.06 (d, 2H, H-4, H-6), 7.45 (d, 1H, H-5)[1] |
| 1,2,4-Triazine | Not Specified | No specific experimental data found in the provided search results. |
| This compound | Not Specified | No specific experimental data found in the provided search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1,2,3-Triazine | CDCl₃ | 149.7 (C-4, C-6), 117.9 (C-5)[1] |
| 1,2,4-Triazine | Not Specified | No specific experimental data found in the provided search results. |
| This compound | Not Specified | No specific experimental data found in the provided search results. |
Table 3: IR Spectroscopic Data
| Compound | Medium | Key Absorption Bands (cm⁻¹) |
| 1,2,3-Triazine | KBr | 3045 (m), 1565 (s), 1440 (m), 1385 (m)[1] |
| 1,2,4-Triazine | Vapor Phase | High-resolution IR spectroscopy has been performed, but specific band locations were not detailed in the search results.[2] |
| This compound | Not Specified | No specific experimental data found in the provided search results. |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) (ε) |
| 1,2,3-Triazine | EtOH | 232 (sh), 288 (860), 325 (sh)[1] |
| 1,2,4-Triazine | Not Specified | UV-Vis spectra have been studied, but specific absorption maxima were not detailed in the search results.[3][4] |
| This compound | Not Specified | No specific experimental data found in the provided search results. |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values (Relative Intensity %) |
| 1,2,3-Triazine | EI (70 eV) | 81 (M+, 47), 53 (69), 27 (13), 26 (100)[1] |
| 1,2,4-Triazine | EI | Molecular Weight: 81.0760[5] |
| This compound | Not Specified | Molecular Weight: 123.16[6] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These are based on common practices for the analysis of heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the triazine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR : Acquire the proton-decoupled spectrum on a 75 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film : If the sample is a liquid or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200 to 800 nm. A reference cuvette containing the pure solvent is used to correct for solvent absorption.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or a gas chromatography (GC) inlet can be used. For less stable compounds, a liquid chromatography (LC) inlet with an appropriate ionization source is preferred.
-
Ionization : Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated, showing the relative intensity of ions at different m/z values.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for the spectroscopic comparison of triazine isomers.
Structure-Spectra Correlations
The differences in the spectroscopic data between 1,2,3-triazine and 1,2,4-triazine arise from the different arrangement of the nitrogen atoms in the heterocyclic ring, which influences the electronic environment and symmetry of the molecules.
-
NMR Spectroscopy : The number and position of signals in ¹H and ¹³C NMR spectra are determined by the molecular symmetry. The differing chemical shifts reflect the varied electron-donating or -withdrawing effects of the nitrogen atoms on the adjacent carbon and hydrogen atoms.
-
IR Spectroscopy : The vibrational modes of the triazine ring are sensitive to the positions of the nitrogen atoms. This results in distinct fingerprint regions in the IR spectra for each isomer, with characteristic bands for C-H and C=N stretching and ring vibrations.[1]
-
UV-Vis Spectroscopy : The electronic transitions, and thus the UV-Vis absorption spectra, are dependent on the molecular orbitals of the triazine ring. The arrangement of the nitrogen lone pairs and the π-system of the ring will differ for each isomer, leading to variations in their absorption maxima and intensities.[1]
-
Mass Spectrometry : While the molecular weight of the unsubstituted triazine isomers is the same, their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions is influenced by the original positions of the nitrogen atoms, leading to unique mass spectra for each isomer.[1][5]
This guide provides a foundational comparison of the spectroscopic properties of triazine isomers based on available experimental data. Further research to obtain and publish the full spectroscopic data for this compound would be invaluable for a more complete comparative analysis.
References
- 1. 1,2,3-Triazine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazine [webbook.nist.gov]
- 6. This compound|CAS 823-94-9 [benchchem.com]
Performance of 2,4,6-Trimethyl-1,3,5-triazine-based COFs for Gas Storage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and reversible gas storage materials is a critical area of research, with applications ranging from clean energy to industrial gas separation. Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, have emerged as promising candidates due to their high surface areas, tunable pore structures, and exceptional stability. This guide provides a comparative performance evaluation of COFs based on the 2,4,6-trimethyl-1,3,5-triazine monomer for gas storage applications, with a focus on carbon dioxide (CO₂) and hydrogen (H₂). We present a summary of key performance data, detailed experimental protocols for material characterization, and a visual representation of the evaluation workflow.
Comparative Performance Data
The performance of this compound-based COFs is benchmarked against other prominent porous materials, including other COFs, Metal-Organic Frameworks (MOFs), and Porous Aromatic Frameworks (PAFs). The following table summarizes key performance metrics for a representative selection of these materials.
| Material | Monomers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 273 K, 1 bar | H₂ Uptake (wt%) @ 77 K, 1 bar |
| COF-701 | This compound, 4,4′-biphenyldicarbaldehyde | 1715[1] | - | - | - |
| g-C₃₀N₆-COF | This compound, 1,3,5-tris-(4-formylphenyl)triazine | ~1250[2] | ~0.65[2] | - | - |
| g-C₄₈N₆-COF | This compound, 1,3,5-tris-(4'-formyl-biphenyl-4-yl)triazine | ~1550[2] | ~0.85[2] | - | - |
| TTA-TTB COF | 2,4,6-tris(4-aminophenyl)triazine, 2,4,6-triphenyl-1,3,5-triazine | - | - | - | - |
| ZIF-8 | Zinc nitrate, 2-methylimidazole | 1630[3] | 1.08[3] | ~1.5[4] | ~1.3 |
| UiO-66 | Zirconium tetrachloride, terephthalic acid | ~1200 | ~0.5 | ~2.5 | ~1.8 |
| PAF-1 | Tetrakis(4-bromophenyl)methane | up to 5600[5] | - | ~4.1 (at 273 K)[6] | ~1.5 (at 77 K) |
| COF-102 | Tetra(4-dihydroxyborylphenyl)methane, 2,3,6,7,10,11-hexahydroxytriphenylene | 3472 | - | 118 wt% (at 298 K, 35 bar)[7] | 7.2 wt% (at 77 K, 35 bar)[7] |
Experimental Protocols
Accurate and reproducible performance evaluation of COFs relies on standardized experimental procedures. Below are detailed methodologies for key characterization techniques.
Gas Sorption Analysis for CO₂ and H₂ Uptake
Objective: To determine the gas storage capacity of the COF material.
Instrumentation: A volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or 3Flex).
Procedure:
-
Sample Activation: A precisely weighed sample of the COF (typically 50-100 mg) is placed in a sample tube. The sample is then activated (degassed) under a high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-200 °C) for several hours (typically 12-24 h) to remove any guest molecules or solvents from the pores.
-
Free Space Measurement: After activation and cooling to room temperature, the free space (dead volume) in the sample tube is measured using a non-adsorbing gas like helium.
-
Isotherm Measurement:
-
For CO₂ adsorption, the sample tube is immersed in a temperature-controlled bath (e.g., an ice-water bath for 273 K or a circulating water bath for 298 K).
-
For H₂ adsorption, the sample tube is immersed in a liquid nitrogen bath (77 K).
-
The analysis gas (high-purity CO₂ or H₂) is introduced into the manifold in controlled doses. The pressure is allowed to equilibrate after each dose, and the amount of gas adsorbed by the sample is calculated from the pressure change.
-
This process is repeated over a range of pressures to generate the adsorption isotherm. A desorption isotherm can be generated by systematically reducing the pressure.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area of the COF material.
Instrumentation: A volumetric gas sorption analyzer.
Procedure:
-
Sample Preparation: The sample is activated as described in the gas sorption analysis protocol.
-
Nitrogen Adsorption Isotherm: A nitrogen adsorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
Data Analysis: The BET equation is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.3. The specific surface area is calculated from the slope and intercept of the resulting linear plot.
Powder X-ray Diffraction (PXRD)
Objective: To confirm the crystallinity and determine the structure of the COF.
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å).
Procedure:
-
Sample Preparation: A small amount of the dried COF powder is placed on a sample holder. The surface of the sample should be flat and level with the holder.
-
Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles (e.g., 2° to 50°). The scan speed and step size are optimized to obtain a high-quality pattern.
-
Data Analysis: The experimental PXRD pattern is compared with a simulated pattern based on a proposed crystal structure. The positions and intensities of the diffraction peaks provide information about the unit cell parameters and the stacking arrangement of the 2D layers.
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for the performance evaluation of this compound-based COFs for gas storage.
Caption: Workflow for the synthesis, characterization, and performance evaluation of COFs for gas storage.
Conclusion
COFs based on this compound represent a promising subclass of porous materials for gas storage applications. Their robust, nitrogen-rich frameworks can be tailored through the choice of linking chemistry to achieve high porosity and potentially favorable interactions with gas molecules like CO₂. While more extensive and standardized testing is required for a complete comparative assessment, the initial findings for materials like COF-701 indicate their potential to rival or even exceed the performance of established porous materials. The detailed experimental protocols provided in this guide aim to facilitate further research and development in this exciting field, ultimately contributing to the advancement of clean energy and environmental technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. softrobotics.sjtu.edu.cn [softrobotics.sjtu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Trace CO2 capture by an ultramicroporous physisorbent with low water affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas storage in porous aromatic frameworks (PAFs) - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 1,3,5-Triazine Rings
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (B166579) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile applications. While the traditional synthesis often relies on the cyclotrimerization of nitriles or the nucleophilic substitution of cyanuric chloride, a range of alternative reagents have emerged, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
Performance Comparison of Alternative Reagents
The choice of reagent for 1,3,5-triazine synthesis significantly impacts reaction outcomes. The following table summarizes quantitative data for key alternative methods, offering a clear comparison of their performance.
| Starting Material(s) | Reagent/Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Nitriles | Triflic Anhydride/Triflic Acid | 100 °C | 24 h | Moderate to Good | [1] |
| Nitriles | Yttrium Salts (Microwave) | 160-200 °C, 210W then 120-150W | 30 min | 35-75 | [2] |
| Dicyandiamide & Nitriles | Microwave Irradiation | 175-195 °C | Not Specified | Good to Excellent | [3] |
| Amidines & Aldehydes | ZnI₂ | Not Specified | Not Specified | Moderate to Good | [4] |
| Amidines & Paraformaldehyde | Cu(OAc)₂ | Not Specified | Not Specified | Moderate to Good | [4] |
| Amidines & N-Arylnitrones | CuCl₂·2H₂O | Not Specified | Not Specified | Moderate to Good | [4] |
| Amidines & Alcohols | Pt/Al₂O₃ | Not Specified | Not Specified | Up to 93 | [5] |
| Guanidine & 4-Hydroxy-6H-1,3-oxazin-6-ones | Sodium Methoxide | Methanol, RT | Not Specified | Not Specified | [6][7] |
| Imidates, Guanidines & Amides/Aldehydes | Cesium Carbonate | Not Specified | Not Specified | Good | [8] |
| Biguanides & 1,1-Dibromoalkenes | Copper Catalyst | Mild Conditions | Not Specified | Good | [8] |
| Biguanide Derivatives | Reflux in Methanol | Reflux | Overnight | Low to Moderate | [9] |
| Aromatic Amines & Formaldehyde (B43269) | Triethylamine (B128534) (Ultrasound) | Room Temperature, 40 kHz | Short | Good | [10] |
| Cyanuric Chloride & Amines (Ultrasound) | Sodium Carbonate, TBAB | Water, 70% Amplitude | 5 min | >75 | [11][12] |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below to facilitate experimental design and execution.
Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines from Nitriles using Microwave Irradiation
This protocol describes a green and efficient method for the cyclotrimerization of nitriles.[2]
Materials:
-
Aromatic or aliphatic nitrile (1 mmol)
-
Yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃) or silica-supported Lewis acid (e.g., Si(Zn)) (catalytic amount)
Procedure:
-
In a microwave-safe vessel, combine the nitrile and the catalyst.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at the specified temperature and power (e.g., 160 °C, initial 210 W for 2 minutes, then 150 W for 28 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of 1,2-Dihydro-1,3,5-triazines from Amidines and Aldehydes
This method allows for the construction of dihydro-1,3,5-triazine derivatives.[4]
Materials:
-
Amidine hydrochloride (1 mmol)
-
Aldehyde (1.2 mmol)
-
Zinc iodide (ZnI₂) (10 mol%)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the amidine hydrochloride and aldehyde in the chosen solvent, add zinc iodide.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ultrasound-Assisted Synthesis of 1,3,5-Tris-arylhexahydro-1,3,5-triazines
This protocol outlines a rapid and efficient synthesis using ultrasound irradiation.[10]
Materials:
-
Aromatic amine (3 mmol)
-
37% Aqueous formaldehyde (3.3 mmol)
-
Triethylamine (Et₃N) (10 mol%)
Procedure:
-
In a suitable vessel, mix the aromatic amine and aqueous formaldehyde.
-
Add triethylamine to the mixture.
-
Place the vessel in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Irradiate the mixture at room temperature for the required duration.
-
After the reaction, collect the precipitated product by filtration, wash with water, and dry.
Synthesis of Substituted 2,4-Diamino-1,3,5-triazines from Biguanides
This copper-catalyzed reaction provides a route to 2,4-diamino-1,3,5-triazine derivatives.[8]
Materials:
-
Biguanide (1 mmol)
-
1,1-Dibromoalkene (1 mmol)
-
Copper catalyst (e.g., CuI) (catalytic amount)
-
Base (e.g., K₂CO₃) (2 mmol)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction flask, combine the biguanide, 1,1-dibromoalkene, copper catalyst, and base in the solvent.
-
Stir the mixture under an inert atmosphere at a suitable temperature (e.g., 80 °C) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by chromatography to obtain the desired product.
Signaling Pathways and Experimental Workflows
1,3,5-Triazine derivatives are known to interact with various cellular signaling pathways, making them attractive candidates for drug development. The diagrams below, generated using DOT language, illustrate some of these interactions and a general experimental workflow for synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Construction of 1,2-dihydro-1,3,5-triazines via reactions involving amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pleiades.online [pleiades.online]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 9. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity in Substituted 1,3,5-Triazines
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted 1,3,5-triazines, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr) and their differential biological activities. The inherent electron deficiency of the triazine ring, caused by three nitrogen atoms, makes its carbon atoms electrophilic and thus prone to nucleophilic attack.[1][2][3] This reactivity is a cornerstone of triazine chemistry, enabling the synthesis of a diverse array of derivatives for applications in medicinal chemistry and materials science.[4][5][6]
The reactivity of substituted triazines is profoundly influenced by the nature of the substituents attached to the ring. By modulating these substituents, the electronic properties and steric environment of the triazine core can be fine-tuned, leading to significant differences in both chemical reaction rates and biological target engagement.[7][8]
Chemical Reactivity: Nucleophilic Aromatic Substitution
The most common and synthetically useful reaction for 1,3,5-triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the three chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.[1][9][10] The first substitution is typically rapid and can be performed at low temperatures (e.g., 0-5 °C), while each subsequent substitution requires a higher temperature to overcome the deactivating effect of the newly introduced electron-donating nucleophile.[1][5]
Experimental Workflow: Sequential Substitution of Cyanuric Chloride
The diagram below illustrates the typical temperature-controlled workflow for the sequential substitution of cyanuric chloride with three different nucleophiles.
Caption: Workflow for sequential nucleophilic substitution on cyanuric chloride.
Comparative Data: Substituent Effects on Reactivity
The electronic nature of the substituent has a predictable effect on the triazine ring's reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring carbons, increasing reaction rates. Conversely, electron-donating groups (EDGs) decrease reactivity.
Table 1: Qualitative Comparison of Substituent Effects on SNAr Reactivity
| Substituent Type | Example | Effect on Ring Electron Density | Reactivity Towards Nucleophiles |
| Strong Electron-Withdrawing | -NO₂ | Decreases | Strongly Activating |
| Halogen | -Cl, -F | Decreases (Inductive) | Activating |
| Aryloxy | -OAr | Increases (Resonance) | Deactivating |
| Amino | -NHR, -NR₂ | Increases (Resonance) | Strongly Deactivating |
| Alkyl | -CH₃ | Increases (Inductive) | Weakly Deactivating |
Experimental Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride
This protocol describes a typical procedure for the first nucleophilic substitution on cyanuric chloride.
-
Materials: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), desired nucleophile (e.g., an aniline (B41778) derivative), a mild base (e.g., N,N-diisopropylethylamine - DIEA), and a suitable solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF).
-
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.[1]
-
In a separate flask, dissolve the nucleophile (1 equivalent) and DIEA (1 equivalent) in the same solvent.
-
Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over a period of 15-20 minutes.[1]
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-substituted product.
-
Purify the product using column chromatography or recrystallization.
-
Biological Reactivity: A Structure-Activity Relationship (SAR) Study
The reactivity of substituted triazines extends to their interactions with biological macromolecules. The specific substituents determine the molecule's binding affinity and specificity for targets such as enzymes or receptors, leading to varied biological outcomes like anticancer or antiviral activity.[4] The data presented below is a compilation from various studies, illustrating how substituent changes modulate the anticancer potency of 1,3,5-triazine (B166579) derivatives.
Reaction Pathway: Triazine Derivatives as Kinase Inhibitors
Many biologically active triazines function by inhibiting signaling pathways crucial for cell proliferation, such as kinase cascades.
Caption: Inhibition of a receptor tyrosine kinase pathway by a triazine derivative.
Table 2: Comparative Anticancer Activity (IC₅₀) of Substituted Triazines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various substituted triazines against different cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Triazine Core | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 1,3,5-Triazine | -NH-Ph | -NH-(4-F-Ph) | EGFR (wild-type) | > 100 | [11] |
| Compound B | 1,3,5-Triazine | -NH-Ph | -NH-(4-OH-Ph) | EGFR (mutant) | 30.7 | [11] |
| Compound C | 1,3,5-Triazine | Morpholine (B109124) | -NH-(p-tolyl) | HCT-116 (Colon) | 29.89 | |
| Compound D | 1,3,5-Triazine | 4-Methylpiperidine (B120128) | -NH-(p-tolyl) | HCT-116 (Colon) | 3.64 | [10][12] |
| Compound E | 1,3,5-Triazine | -NH-Ph | 4-amino | HepG2 (Liver) | 20.53 | |
| Compound F | 1,3,5-Triazine | -NH-Ph-Cl | 4-amino | MCF-7 (Breast) | 5.85 | [10] |
Data is compiled for illustrative purposes from multiple sources. Conditions may vary between studies.
The data clearly indicates that small changes in the substituents can lead to significant differences in biological activity. For instance, the introduction of a 4-methylpiperidine group (Compound D) results in much higher potency against HCT-116 cells compared to a morpholine group (Compound C).[10] Similarly, the activity against EGFR is highly dependent on the specific substitutions on the aniline moieties.
Experimental Protocol 2: Enzyme Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory activity of triazine derivatives against a target enzyme, such as a kinase.[7]
-
Materials: Purified target enzyme, specific substrate for the enzyme, ATP (adenosine triphosphate), test compound (substituted triazine), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In the wells of a microplate, add the assay buffer, the target enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
This guide demonstrates that the reactivity of substituted triazines is a multifaceted property, controllable through synthetic strategy and crucial for their function in both chemical and biological systems. The provided data and protocols offer a framework for the rational design and evaluation of novel triazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial acti… [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. 3-Substituted Benzo[ e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2,4,6-Trimethyl-1,3,5-triazine
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 2,4,6-Trimethyl-1,3,5-triazine are critical for ensuring a secure and compliant research environment. Adherence to proper disposal protocols is essential to minimize environmental impact and protect personnel from potential hazards. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]
Quantitative Data Summary for Disposal
The following table summarizes key information pertinent to the safe disposal of this compound.
| Parameter | Value/Information | Source/Guideline |
| Chemical Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Solid | [3] |
| Primary Hazard Class | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Recommended Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | [2][4][5] |
| Waste Segregation | Collect separately from non-halogenated organic wastes.[6] | General Chemical Waste Guidelines |
| Container Requirements | Original or compatible, properly labeled, and sealed container.[2][4] | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6][7]
-
Waste Identification and Collection :
-
Personal Protective Equipment (PPE) :
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling the waste.[1]
-
-
Storage :
-
Documentation :
-
Maintain a hazardous waste log, documenting the amount of waste generated and the date of accumulation.
-
-
Arrange for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the complete chemical name and any other relevant information to the disposal company.
-
-
Emergency Procedures :
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2,4,6-Trimethyl-1,3,5-triazine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,4,6-Trimethyl-1,3,5-triazine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield may be required for splash hazards.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and disposed of properly after.[1][2][3] |
| Skin and Body Protection | A lab coat or suitable protective clothing should be worn to prevent skin contact.[4][5] In case of significant exposure risk, chemical-resistant clothing may be necessary. |
| Respiratory Protection | For nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use appropriate respirator cartridges.[1][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7][8] |
Operational Plan: From Handling to Disposal
The following step-by-step operational plan outlines the safe handling and disposal of this compound.
1. Preparation and Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of dust or vapors.[1][2][8]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[2]
2. Accidental Release Measures:
-
Minor Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][4][7]
-
Ventilation: Ensure adequate ventilation in the event of a spill.[9]
-
Personal Precautions: Wear appropriate PPE during cleanup.[9]
3. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1][2][9]
-
In case of skin contact: Wash off with soap and plenty of water.[1][2][9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1][2][9]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1][2][9]
4. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][8][10]
-
Containers: Keep containers tightly closed and properly labeled.[1][7][8]
5. Disposal Plan:
-
Waste Classification: this compound and its containers must be treated as hazardous waste.
-
Disposal Method: Dispose of the chemical and any contaminated PPE through a licensed professional waste disposal service. Do not allow the product to enter drains.[1][2]
-
Container Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Experimental Workflow & Disposal Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. synerzine.com [synerzine.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
